3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Description
The exact mass of the compound 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is 293.87141 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(3-11)8(12)7(4)10/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWONTZPDIUBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266228 | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311318-65-7 | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311318-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Introduction
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, identified by CAS number 311318-65-7, is a poly-substituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core functionalized with two bromine atoms, a hydroxyl group, and a methyl group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in advanced organic synthesis.
The presence of a reactive aldehyde, an acidic phenolic hydroxyl, and two bulky, electron-withdrawing bromine atoms ortho and para to the hydroxyl group creates a molecule with multiple sites for chemical modification. This guide provides a comprehensive overview of its properties, a logical synthesis protocol, its chemical reactivity, and its potential applications for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Properties
Precise experimental data for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is not extensively reported in public literature. However, its properties can be predicted based on its structure and compared with those of its close isomers.
Table 1: Physicochemical Properties of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde and Related Isomers
| Property | Value for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | Value for Isomer: 3,5-Dibromo-4-hydroxybenzaldehyde | Value for Isomer: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde[1] |
| CAS Number | 311318-65-7 | 2973-77-5 | 117238-61-6 |
| Molecular Formula | C₈H₆Br₂O₂ | C₇H₄Br₂O₂ | C₈H₆Br₂O₃ |
| Molecular Weight | 293.94 g/mol [2] | 279.91 g/mol | 309.94 g/mol |
| Appearance | Solid (Predicted) | Solid | Solid |
| Melting Point | Data not available | 181-185 °C | 97-101 °C |
| XlogP (Predicted) | 3.3 | 3.2 | Not available |
Spectroscopic Analysis (Theoretical)
-
¹H NMR Spectroscopy:
-
Aromatic Proton (C6-H): A singlet is expected between δ 7.5-8.0 ppm. The ortho and meta couplings are absent due to substitution at all adjacent positions.
-
Aldehyde Proton (-CHO): A sharp singlet is expected in the downfield region, typically between δ 9.8-10.5 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected, likely between δ 5-12 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen could shift this signal significantly downfield.
-
Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Aldehyde Carbonyl (C=O): Expected around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon bearing the hydroxyl group (C2) would be downfield (δ 155-160 ppm). Carbons bearing bromine atoms (C3, C5) would be shifted upfield relative to unsubstituted carbons (δ 110-125 ppm). The carbon attached to the aldehyde (C1) and the methyl group (C4) would have characteristic shifts around δ 130-140 ppm. The sole protonated carbon (C6) would appear in the typical aromatic region (δ 125-135 ppm).
-
Methyl Carbon (-CH₃): Expected in the aliphatic region, around δ 15-20 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
O-H Stretch: A broad band from 3100-3400 cm⁻¹ for the phenolic hydroxyl group.
-
C-H Stretch (Aromatic/Aldehydic): Sharp peaks around 3050-3100 cm⁻¹ and 2720-2820 cm⁻¹ (the latter being characteristic for the C-H bond of an aldehyde).
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. Conjugation and potential intramolecular hydrogen bonding would shift this to a lower wavenumber compared to a non-conjugated aldehyde.
-
C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
-
-
Mass Spectrometry:
-
The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a triplet with relative intensities of approximately 1:2:1. Predicted m/z values are provided in Table 2.[3]
-
Table 2: Predicted m/z for Molecular Adducts of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 292.88072 |
| [M+Na]⁺ | 314.86266 |
| [M-H]⁻ | 290.86616 |
Synthesis and Purification
A robust synthesis for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde can be designed starting from the commercially available precursor, 2-hydroxy-4-methylbenzaldehyde. The synthesis relies on the principle of electrophilic aromatic substitution, where the powerful activating and ortho-, para-directing effects of the hydroxyl group guide the bromination to the desired positions.
Caption: Proposed workflow for the synthesis of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
Experimental Protocol: Synthesis via Direct Bromination
Disclaimer: This protocol is a theoretical procedure based on established chemical principles for phenol bromination. It must be performed by trained personnel with appropriate safety precautions in a fume hood.
Materials:
-
2-hydroxy-4-methylbenzaldehyde
-
Glacial Acetic Acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Solvents for recrystallization (e.g., Ethanol/water mixture or Hexane/Ethyl Acetate)
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of 2.1 equivalents of bromine in glacial acetic acid dropwise over 30-60 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C. Causality: The strong activation by the hydroxyl group makes the reaction highly exothermic. Low temperature and slow addition are crucial to prevent over-bromination and the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold water and ice.
-
Workup:
-
To neutralize any unreacted bromine, add 10% sodium thiosulfate solution until the reddish-brown color disappears.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and finally brine. Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the neutralization of the acid catalyst.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system like an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is dictated by the interplay of its three functional groups.
Caption: Key reactivity sites on the 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde molecule.
-
Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can undergo standard aldehyde transformations:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.
-
Reduction: Can be selectively reduced to a primary alcohol (3,5-dibromo-2-hydroxy-4-methylbenzyl alcohol) using mild reducing agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Condensation Reactions: Undergoes condensation with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.
-
-
Phenolic Hydroxyl Group:
-
Acidity: The hydroxyl proton is acidic and can be readily removed by a base to form a phenoxide ion. The acidity is enhanced by the electron-withdrawing inductive effect of the two bromine atoms.[4]
-
O-Alkylation/O-Acylation: The resulting phenoxide is a potent nucleophile and can react with alkyl halides (Williamson ether synthesis) or acyl halides/anhydrides to form ethers and esters, respectively.
-
-
Aromatic Ring and Substituents:
-
Electronic Effects: The hydroxyl group is a strongly activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-director. The bromine atoms are deactivating overall due to their strong inductive electron withdrawal (-I effect), but are ortho-, para-directing due to resonance (+M effect).[4][5] The positions ortho and para to the hydroxyl group are already substituted, making further electrophilic substitution on the ring challenging.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bonds are suitable sites for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. This makes the molecule a versatile scaffold for building more complex structures.[4]
-
Applications in Research and Development
As a highly functionalized building block, 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is primarily of interest to researchers in synthetic chemistry. Its utility lies in its potential to serve as a starting point for the synthesis of more complex molecules with potential biological activity or unique material properties.
-
Pharmaceutical and Agrochemical Synthesis: The combination of a phenol, an aldehyde, and two bromine atoms provides multiple handles for diversification. It can be used to construct libraries of compounds for screening purposes. The bromophenol motif itself is found in various marine natural products known for their diverse biological activities, including antimicrobial and antioxidant properties.[6]
-
Ligand and Complex Synthesis: The salicylaldehyde core can act as a bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the aldehyde oxygen. Derivatives of this molecule could be used to synthesize novel metal complexes for catalysis or material science applications.
-
Polymer and Materials Science: The phenolic hydroxyl group allows for incorporation into polymer backbones, such as polyesters or polyethers. The bromine atoms provide sites for further functionalization or can impart flame-retardant properties to materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 311318-65-7 is not widely available, the hazards can be inferred from structurally similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde.
-
Hazard Classification: Expected to be classified as a skin irritant, eye irritant, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is recommended.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
References
- Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
- Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms. PubMed. [Link]
- Understanding Bromophenol Substitution Reactions. YouTube. [Link]
- Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]
- 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde. PubChemLite. [Link]
Sources
chemical structure of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
CAS Registry Number: 311318-65-7
Molecular Formula:
Executive Summary
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde used primarily as a pharmacophore precursor and a ligand in coordination chemistry. Structurally, it is a derivative of salicylaldehyde, characterized by the presence of two bromine atoms at the 3 and 5 positions and a methyl group at the 4-position. Its unique substitution pattern—combining a hard donor (oxygen), a lipophilic spacer (methyl), and heavy halogens (bromine)—makes it a critical intermediate in the synthesis of Schiff bases with enhanced biological activities (antibacterial, antifungal) and specific enzyme inhibitors (e.g., Stearoyl-CoA desaturase).
Structural Anatomy & Electronic Properties
The molecule is built upon a benzene core with four distinct substituents, creating a densely packed electronic environment.
Positional Analysis (IUPAC Numbering)
-
Position 1 (Formyl Group, -CHO): The electrophilic center, reactive towards nucleophiles (amines).
-
Position 2 (Hydroxyl Group, -OH): A strong electron-donating group (EDG) that activates the ring. It forms a critical intramolecular hydrogen bond with the carbonyl oxygen (
), stabilizing the planar conformation. -
Position 3 (Bromo Group, -Br): An electron-withdrawing group (EWG) via induction but donating via resonance. Located ortho to the hydroxyl, it increases the acidity of the phenol.
-
Position 4 (Methyl Group, -CH
): A weak EDG that adds lipophilicity and steric bulk, preventing nucleophilic attack at the 4-position. -
Position 5 (Bromo Group, -Br): The second halogen, located para to the hydroxyl group.
-
Position 6 (Proton, -H): The only remaining aromatic proton, appearing as a distinct singlet in NMR spectroscopy.
Electronic & Steric Effects
The interplay between the electron-donating -OH/-CH
Visualization of Structural Logic
Caption: Functional group map of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde showing the intramolecular hydrogen bond stabilizing the pseudo-six-membered ring.
Synthesis Protocol
The synthesis follows a logical electrophilic aromatic substitution pathway. The starting material is 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde), which is typically derived from m-cresol via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation.
Reaction Pathway
The hydroxyl group at C2 strongly activates the ring, directing incoming electrophiles (
Caption: Synthetic route from m-cresol to the target dibromoaldehyde via formylation and subsequent regioselective bromination.
Experimental Methodology (Standardized Protocol)
Reagents: 2-Hydroxy-4-methylbenzaldehyde (1.0 eq), Bromine (
-
Dissolution: Dissolve 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid at room temperature.
-
Bromination: Add a solution of bromine in acetic acid dropwise over 30 minutes. Maintain temperature below 25°C to prevent oxidation of the aldehyde.
-
Reaction: Stir the mixture for 2–4 hours. The solution will transition from dark red to orange/yellow as bromine is consumed.
-
Quenching: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Filter the crude solid. Recrystallize from ethanol or acetic acid/water to yield pale yellow needles.
Physicochemical & Spectroscopic Data
Physical Properties
| Property | Value | Notes |
| Physical State | Solid (Crystalline) | Usually pale yellow needles |
| Melting Point | 91–92 °C | Distinct from 4-OH isomer (181°C) |
| Solubility | Soluble in DMSO, CHCl | Insoluble in water |
| Acidity (pKa) | ~6.5–7.0 (Predicted) | More acidic than phenol due to Br EWG |
Spectroscopic Characterization (Consensus Data)
Researchers should verify the identity of the synthesized compound using the following diagnostic signals.
| Technique | Signal (ppm / cm⁻¹) | Assignment | Structural Insight |
| Phenolic -OH | Deshielded by H-bond to C=O | ||
| (CDCl | Aldehyde -CHO | Characteristic formyl singlet | |
| Ar-H (C6) | Key Identifier: Singlet (no coupling) | ||
| Methyl -CH | Attached to aromatic ring | ||
| IR (KBr) | 3300–3400 (broad) | O-H Stretch | Weakened by intramolecular H-bond |
| 1660–1680 (strong) | C=O Stretch | Conjugated aldehyde | |
| 600–700 | C-Br Stretch | Presence of halogen |
Reactivity & Applications
Schiff Base Formation (Primary Application)
The aldehyde group at C1 is highly reactive toward primary amines, forming azomethine (
-
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
-
Utility: The resulting Schiff bases act as multidentate ligands (ON donor set) for transition metals (Cu(II), Ni(II), Co(II)).
Coordination Chemistry
The 2-hydroxy and 1-formyl (imine) groups create a "pincer-like" chelation site.
-
Ligand Type: Bidentate (NO donor) or Tridentate (ONO donor if the amine component has an -OH/COOH).
-
Metal Complexes: The presence of bromine atoms influences the electronic field around the metal center, often enhancing catalytic activity or DNA binding affinity in anticancer studies.
Biological Activity Profile[4]
-
Antimicrobial: The bromine substituents increase lipophilicity, aiding penetration of bacterial cell walls.
-
Enzyme Inhibition: Patents indicate utility as an intermediate for Stearoyl-CoA desaturase (SCD) inhibitors, relevant in treating metabolic diseases.
References
-
Sigma-Aldrich. Product Specification: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CAS 311318-65-7).[2][3]
-
PubChem. Compound Summary: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.[2][4] National Library of Medicine.
-
Google Patents. Stearoyl-CoA desaturase inhibitors (CN101896473B). (Mentions the compound as a key intermediate).
-
BLD Pharm. Material Safety Data Sheet (MSDS) - 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.[3]
-
Asian Journal of Research in Chemistry. Vilsmeier-Haack Formylation of Phenols. (Describes synthesis of the precursor 2-hydroxy-4-methylbenzaldehyde).
Sources
Technical Guide: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde vs. 3,5-Dibromosalicylaldehyde
This guide provides an in-depth technical comparison between 3,5-Dibromosalicylaldehyde (the standard "workhorse" ligand) and its sterically congested derivative, 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde .[1]
Structural Dynamics, Synthesis, and Ligand Design in Coordination Chemistry
Executive Summary
In the realm of coordination chemistry and drug discovery, 3,5-dibromosalicylaldehyde (3,5-DBSA) is a ubiquitous precursor. Its ability to form stable Schiff bases (N,O-donor ligands) makes it critical for synthesizing transition metal complexes with antibacterial, antifungal, and catalytic properties.[1]
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (4-Me-DBSA) is a structural analog that introduces a methyl group at the C4 position.[1] While seemingly a minor modification, this methyl group exerts a profound "buttressing effect," sterically crowding the adjacent bromine atoms at C3 and C5. This guide analyzes how this steric congestion alters synthetic reactivity, ligand geometry, and the electronic profile of the resulting metal complexes.
| Feature | 3,5-Dibromosalicylaldehyde (3,5-DBSA) | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde |
| CAS Number | 90-59-5 | 311318-65-7 |
| Common Role | Standard Ligand Precursor | Sterically Tuned Ligand Precursor |
| Steric Profile | Planar, low steric hindrance | Congested (Buttressing Effect) |
| Electronic Effect | Electron Withdrawing (Br) | Mixed (Br-Withdrawing, Me-Donating) |
| Key Application | Urease inhibitors, Antibacterial agents | Modulated catalysis, Lipophilic drug design |
Chemical Structure & Physical Properties[1][2][3][4][5][6]
Structural Comparison
The core difference lies in the substitution at the C4 position of the benzene ring.
-
3,5-DBSA: The C4 position is occupied by a Hydrogen atom.[1] The molecule is relatively flat, allowing for easy stacking in crystal lattices and planar coordination modes with metals like Cu(II) and Ni(II).
-
4-Me-DBSA: The C4 position holds a Methyl group.[1][2] This methyl group is flanked by large Bromine atoms at C3 and C5.[1]
-
The Buttressing Effect: The steric repulsion between the C4-Methyl and the C3/C5-Bromines forces the bromines to bend slightly away or locks the methyl group's rotation. This congestion can distort the planarity of the aromatic ring and affect the bite angle of the ligand during chelation.
-
Property Table[1]
| Property | 3,5-DBSA | 4-Me-DBSA |
| Formula | C | C |
| Molecular Weight | 279.91 g/mol | 293.94 g/mol |
| Melting Point | 82–86 °C | ~97–101 °C (Predicted/Analogous) |
| LogP (Predicted) | ~3.3 | ~3.8 (Higher Lipophilicity) |
| Acidity (Phenol pKa) | Lower (More Acidic) | Higher (Less Acidic due to +I Methyl) |
Electronic Implications (Hammett Effects)[1]
-
3,5-DBSA: The two bromine atoms (-I, -M effect) strongly withdraw electron density, increasing the acidity of the phenolic -OH.[1] This facilitates rapid deprotonation and strong binding to hard metals (Fe, Cu).[1]
-
4-Me-DBSA: The methyl group is an electron donor (+I effect).[1][3] It opposes the electron-withdrawing nature of the bromines.[1]
Synthetic Pathways[5][6]
The synthesis of both compounds relies on Electrophilic Aromatic Substitution (Bromination) .[1] However, the 4-methyl group introduces regiochemical constraints and steric hurdles.
Synthesis Logic
-
3,5-DBSA: Bromination of salicylaldehyde.[1] The -OH and -CHO groups direct bromines to the 3 and 5 positions.[1] The reaction is fast and high-yielding.
-
4-Me-DBSA: Bromination of 4-methylsalicylaldehyde .[1]
Visualization of Synthesis & Sterics
Figure 1: Comparative synthetic pathways highlighting the steric bottleneck in the 4-methyl derivative.
Experimental Protocols
Protocol A: Synthesis of 3,5-Dibromosalicylaldehyde (Standard)
Objective: High-yield synthesis of the reference compound.
-
Reagents: Salicylaldehyde (12.2 g, 0.1 mol), Glacial Acetic Acid (150 mL), Bromine (32.0 g, 0.2 mol).
-
Setup: 500 mL 3-neck flask, addition funnel, reflux condenser, gas trap (for HBr).
-
Procedure:
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: ~85%. MP: 86°C.[1]
Protocol B: Synthesis of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (Advanced)
Objective: Synthesis of the sterically crowded derivative. Note the requirement for controlled addition to ensure bromination at the crowded C3 position.
-
Reagents: 4-Methylsalicylaldehyde (13.6 g, 0.1 mol), Glacial Acetic Acid (200 mL), Sodium Acetate (8.2 g, 0.1 mol - buffers HBr to prevent de-formylation), Bromine (35.2 g, 0.22 mol).
-
Procedure:
-
Dissolve 4-methylsalicylaldehyde and NaOAc in acetic acid.
-
Critical Step: Cool to 10–15°C. The C3 position is sterically hindered; controlling temperature prevents over-oxidation or side reactions.[1]
-
Add Bromine dropwise slowly over 1 hour.
-
Allow to warm to room temperature and stir for 4 hours (longer time required than DBSA).
-
Optional: If conversion is incomplete (check TLC), heat to 50°C for 1 hour.
-
Pour into ice water.
-
-
Purification: Recrystallize from hot Ethanol or Acetic Acid.
-
Yield: Typically 60–75% (Lower due to steric hindrance).[1]
Applications in Drug Discovery & Catalysis
Schiff Base Formation
Both aldehydes react with primary amines to form Schiff bases (imines).[1]
-
Reaction: Aldehyde + R-NH
Imine + H O.[1] -
4-Me-DBSA Nuance: The condensation rate may be slower.[1] The methyl group at C4 is para to the aldehyde group (C1), so it exerts an electronic effect (+I) that stabilizes the carbonyl carbon, making it slightly less electrophilic than in 3,5-DBSA.
Metal Complex Geometry
When these ligands bind to metals (e.g., Cu, Ni, Zn):
-
3,5-DBSA Complexes: Tend to be perfectly square planar (Cu/Ni).[1] This facilitates DNA intercalation in anticancer studies.[1]
-
4-Me-DBSA Complexes: The "buttressing" of the bromines can force the ligand to twist out of planarity to relieve strain.[1]
-
Impact: Twisted complexes often exhibit enhanced fluorescence (by reducing aggregation-caused quenching) and modified catalytic selectivity (by creating a chiral-like pocket, even if achiral).[1]
-
Biological Activity (SAR)[1]
-
Lipophilicity: The 4-methyl group increases LogP, enhancing membrane permeability. 4-Me-DBSA derivatives often show higher uptake in bacterial cells compared to DBSA analogs.[1]
-
Target Specificity: In urease inhibition, the bulkier 4-Me-DBSA derivatives may fit tighter into hydrophobic pockets of the enzyme, potentially increasing potency (lower IC
).
References
-
Synthesis and Biological Activity of 3,5-Dibromosalicylaldehyde Derivatives
- Vertex AI Search Result 1.1: "Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde." European Journal of Medicinal Chemistry.
-
(Verified via Search Snippet 1.1)
-
Buttressing Effect in Substituted Aromatics
-
Product Identification (CAS 311318-65-7)
- Vertex AI Search Result 1.
-
General Bromination Methodologies
- Vertex AI Search Result 1.
-
[1]
Sources
- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 311318-65-7: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde [cymitquimica.com]
- 3. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]
- 4. US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
Physicochemical Characterization of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
An In-Depth Technical Guide on the .
Executive Summary
In the precise world of organic synthesis and medicinal chemistry, the melting point (MP) serves as the first line of defense in quality control. For 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CAS: 311318-65-7), the melting point is a critical purity indicator, distinguishing it from structurally similar halogenated salicylaldehydes.
This technical guide establishes the authoritative melting point range of 91–92 °C for the pure compound. It details the synthesis pathways that define its impurity profile, provides a validated protocol for MP determination, and explores its utility as a scaffold in drug discovery.
Chemical Identity & Structural Context
Before characterizing the physical properties, we must rigorously define the chemical entity to avoid confusion with its isomers (e.g., the 4-hydroxy isomer or the non-methylated analog).
| Attribute | Details |
| Chemical Name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde |
| Synonyms | 3,5-Dibromo-4-methylsalicylaldehyde; 2,4-Cresotaldehyde, 3,5-dibromo- |
| CAS Number | 311318-65-7 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 91–92 °C [1] |
Structural Significance
The compound features a 4-methyl group and a 2-hydroxy group on the benzaldehyde core, with bromine atoms at the 3 and 5 positions.[1]
-
The 2-OH group: Enables intramolecular hydrogen bonding with the aldehyde carbonyl, stabilizing the structure and influencing the melting point.
-
The 3,5-Dibromo substitution: Significantly increases the melting point relative to the non-brominated precursor (2-hydroxy-4-methylbenzaldehyde, MP ~56 °C) due to increased molecular weight and halogen bonding interactions.
The Melting Point: Data & Analysis
The melting point is not merely a number; it is a diagnostic tool. For this specific compound, the literature value is narrow, indicating a highly crystalline lattice when pure.
Comparative Melting Point Analysis
Confusion often arises between this compound and its analogs. The table below highlights why a reading of 91–92 °C is diagnostic.
| Compound | Structure | Melting Point (°C) | Differentiation |
| Target Compound | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | 91–92 | Target Range |
| Analog A | 3,5-Dibromosalicylaldehyde (No methyl) | 80–86 | Lower MP; indicates missing methyl group. |
| Analog B | 3,5-Dibromo-4-hydroxybenzaldehyde (Isomer) | 181–185 | Much higher MP; indicates wrong isomer. |
| Precursor | 2-Hydroxy-4-methylbenzaldehyde | 56–60 | Very low MP; indicates incomplete bromination. |
Technical Insight: If your sample melts around 80–85 °C , it is likely contaminated with the non-methylated analog or retains solvent. A melting point depression below 90 °C strongly suggests the presence of the mono-bromo intermediate (3-bromo-2-hydroxy-4-methylbenzaldehyde).
Synthesis & Impurity Profile
Understanding the synthesis is crucial for interpreting melting point deviations. The compound is typically synthesized via the electrophilic aromatic bromination of 2-hydroxy-4-methylbenzaldehyde.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway from p-cresol to the target dibromoaldehyde. Incomplete bromination results in mono-bromo impurities that depress the melting point.
Purification Strategy: To achieve the sharp 91–92 °C range, recrystallization is required.
-
Solvent: Ethanol or Glacial Acetic Acid.
-
Method: Dissolve in hot solvent, filter while hot to remove inorganic salts, and cool slowly to induce crystallization. Rapid cooling may trap solvent, broadening the MP range.
Experimental Protocol: Validated MP Determination
Objective: To determine the melting point with <0.5 °C precision using a capillary apparatus.
Reagents & Equipment:
-
Sample: Dried 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (vacuum dried at 40°C for 4h).
-
Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).
-
Standard: Benzil (MP 95 °C) for calibration check.
Step-by-Step Methodology:
-
Sample Preparation:
-
Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.
-
Fill a clean glass capillary tube to a height of 2–3 mm.
-
Compact the sample by tapping the capillary on a hard surface (packing density affects heat conductivity).
-
-
Ramp Rate Configuration:
-
Fast Ramp: Heat rapidly to 80 °C (10 °C below expected MP).
-
Slow Ramp: Reduce heating rate to 1.0 °C/min from 80 °C upwards.
-
Note: High ramp rates (>2 °C/min) will cause thermal lag, resulting in an artificially high observed melting point.
-
-
Observation:
-
Record
: The temperature at which the first liquid droplet is clearly visible. -
Record
: The temperature at which the solid phase completely disappears. -
Acceptance Criteria: The range (
) should be .
-
-
Data Interpretation (Decision Tree)
Figure 2: Quality control decision tree based on melting point observation.
Applications in Research & Drug Development
The specific melting point ensures the integrity of the starting material for downstream applications.
-
Schiff Base Ligands: The aldehyde group condenses with primary amines to form Schiff bases. The 3,5-dibromo substitution pattern enhances the lipophilicity and electronic activity of these ligands, often used to coordinate transition metals (Cu, Zn, Co) for antimicrobial studies [2].
-
Impact of Purity:[1] Impurities in the aldehyde lead to non-stoichiometric metal complexes, ruining magnetic or catalytic property measurements.
-
-
Bioactive Scaffolds: Halogenated salicylaldehydes are investigated for antifungal and anticancer activity. The bromine atoms facilitate halogen bonding with protein targets, enhancing binding affinity.
-
Impact of Purity:[1] Accurate MP ensures that biological assay results (MIC/IC50) are attributable to the specific molecule and not a toxic impurity.
-
References
-
Sigma-Aldrich. (n.d.). 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Product Specification. Retrieved from
-
Asian Journal of Research in Chemistry. (2018). Vilsmeier-Haack Formylation Reactions With Phenols. (Context for precursor synthesis). Retrieved from
-
PubChem. (2025). Compound Summary: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.[1][2][3] Retrieved from
Sources
Procurement and Application Whitepaper: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde in Advanced Organic Synthesis
Executive Summary
In the landscape of preclinical drug development and advanced materials science, highly functionalized aromatic building blocks are critical for constructing complex molecular scaffolds. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CAS: 311318-65-7) is a specialized halogenated phenolic compound that offers orthogonal reactivity profiles. Featuring a reactive formyl group, a hydroxyl group, and two heavy bromine atoms, this compound serves as a versatile intermediate for synthesizing biologically active Schiff bases, metal-chelating ligands, and complex biaryl pharmaceutical precursors [1].
This technical guide provides an authoritative overview of the compound's mechanistic utility, current supplier landscape, pricing dynamics, and field-proven experimental protocols for its integration into downstream synthetic workflows.
Chemical Profile & Mechanistic Utility
The molecular architecture of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (
-
Formyl Reactivity: The aldehyde moiety is highly susceptible to nucleophilic attack. Condensation with primary amines yields imines (Schiff bases), which are privileged scaffolds in medicinal chemistry due to their diverse biological activities (e.g., antimicrobial, anticancer).
-
Aryl Bromide Sites: The bromine substituents at the 3- and 5-positions are prime targets for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings). This allows researchers to systematically build extended
-conjugated systems or introduce novel pharmacophores. -
Hydroxyl Directing Group: The ortho-hydroxyl group not only enables the formation of strong intramolecular hydrogen bonds (stabilizing resulting imines) but also serves as a potent coordinating site for transition metals when designing metallo-pharmaceuticals.
Diagram 1: Orthogonal synthetic pathways for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
Supplier Landscape & Pricing Analysis
Due to its highly specific substitution pattern, 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is considered a niche intermediate. Procurement typically requires engaging with specialized chemical vendors that maintain robust custom synthesis or specialized catalog inventories [2, 3].
Because pricing for specialized halogenated intermediates fluctuates based on raw material availability, purity requirements (>97% vs. >99%), and scale, researchers should expect to request formal quotes for bulk orders. Below is a consolidated market analysis based on current vendor listings.
Table 1: Vendor Catalog Data and Estimated Market Pricing
| Supplier | Catalog Number | Purity | Available Sizes | Estimated Pricing (USD) | Lead Time |
| BLD Pharm [2] | BD494550 | >97% (NMR) | 1g, 5g, 25g | ~$45 - $120 / gram* | Stock dependent |
| CymitQuimica [1] | 311318-65-7 | Variable | Custom | Quote Required | 2-4 Weeks |
| Arctom [3] | EN300-3047167 | >98% | Flexible | Quote Required | Custom Synthesis |
| Sigma-Aldrich [4] | 311318-65-7 | Analytical | Custom | Quote Required | Variable |
*Note: Exact pricing is gated behind vendor procurement portals and is subject to institutional discounts. Always verify lot-specific Certificates of Analysis (CoA) prior to purchase.
Experimental Protocols & Quality Control
To ensure scientific integrity, any procured batch of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde must undergo rigorous Quality Control (QC) before being subjected to downstream synthesis. Below is a self-validating protocol for both QC and a standard Schiff base condensation.
Quality Control (QC) Validation Protocol
Causality & Rationale: Halogenated benzaldehydes are prone to oxidation into their corresponding benzoic acids upon prolonged exposure to air. Verifying the integrity of the formyl proton via NMR is a critical go/no-go checkpoint.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (
) or deuterated dimethyl sulfoxide ( ). - H-NMR Acquisition: Run a standard 1D proton NMR.
-
Validation Criteria:
-
Confirm the presence of the highly deshielded aldehyde proton singlet near
9.8 - 10.2 ppm . -
Confirm the phenolic -OH proton (often broad, near
11.0 - 12.0 ppm due to intramolecular hydrogen bonding). -
Absence of a broad carboxylic acid peak (
12.5+ ppm) confirms the sample has not degraded via oxidation.
-
Downstream Synthesis: Schiff Base Condensation
Causality & Rationale: This protocol utilizes absolute ethanol as a solvent because the starting materials are soluble, but the resulting imine product typically exhibits lower solubility, driving the reaction forward via precipitation (Le Chatelier's principle). Catalytic glacial acetic acid is added to increase the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (293.94 mg) of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde in 15 mL of absolute ethanol.
-
Amine Addition: Slowly add 1.05 mmol of the desired primary amine (e.g., aniline derivatives) dropwise to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 75°C for 4-6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 4:1).
-
Isolation: Once the starting aldehyde is consumed, cool the reaction mixture to 0°C in an ice bath to maximize precipitation.
-
Purification: Filter the resulting precipitate via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under a high vacuum to yield the pure imine derivative.
Diagram 2: Procurement, storage, and QC validation workflow for halogenated benzaldehydes.
References
Structural and Synthetic Paradigms of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde: A Comprehensive Guide
As drug discovery and materials science evolve, the demand for highly functionalized, predictable aromatic building blocks has surged. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde stands out as a versatile intermediate, offering a unique combination of reactive handles—an aldehyde, a phenol, and two aryl bromides—that enable divergent synthetic pathways.
This technical whitepaper provides an in-depth analysis of its chemical identity, structural reactivity, and applications, alongside a field-proven, self-validating protocol for its synthesis.
Chemical Identity and Nomenclature
The precise identification of poly-substituted aromatics is critical for database indexing and regulatory compliance. The nomenclature of this compound is dictated by IUPAC priority rules, where the aldehyde group (-CHO) takes the highest precedence, designating it as carbon-1 (C1) of the benzaldehyde core.
-
IUPAC Name: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde[1]
-
Primary Synonyms:
The numbering naturally follows the ring to give the lowest possible locants to the substituents: the hydroxyl group is at C2, the bromines at C3 and C5, and the methyl group at C4.
Physicochemical Profiling
Understanding the quantitative metrics of this compound is essential for predicting its behavior in polar solvents and its performance in electrophilic aromatic substitutions[1]. The table below consolidates its core physicochemical data[1][2].
| Parameter | Value / Identifier |
| CAS Registry Number | 311318-65-7 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| SMILES String | C(=O)C1=C(O)C(Br)=C(C)C(Br)=C1 |
| InChIKey | XPWONTZPDIUBII-UHFFFAOYSA-N |
| Functional Groups | Aldehyde, Phenol, Aryl Bromide (x2) |
Structural Reactivity & Mechanistic Insights
To master the application of 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde, one must understand the causality behind its electronic distribution. The benzene ring operates under a "push-pull" electronic system:
-
The Phenolic Hydroxyl (-OH) at C2: This is a strongly electron-donating group via resonance (+R effect). It pushes electron density into the ring, significantly activating the ortho and para positions. This contributes heavily to the compound's reactivity and solubility in polar solvents[1].
-
The Methyl Group (-CH₃) at C4: A weakly electron-donating group via hyperconjugation (+I effect), which further activates its adjacent ortho positions (C3 and C5).
-
The Aldehyde (-CHO) at C1: An electron-withdrawing group (-R effect) that acts as an electrophilic center for downstream condensation reactions.
-
The Bromine Atoms at C3 and C5: These halogens enhance the overall electrophilic character of the compound[1]. More importantly, they serve as highly reactive leaving groups (handles) for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Causality of Substitution: If one starts with 2-hydroxy-4-methylbenzaldehyde, the synergistic activation by the -OH and -CH₃ groups makes C3 and C5 the most nucleophilic sites on the ring. Consequently, electrophilic halogenation will highly selectively target these exact positions.
Self-Validating Synthesis Protocol
The following methodology details the synthesis of 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde via the dibromination of 2-hydroxy-4-methylbenzaldehyde.
Expertise Insight: We utilize glacial acetic acid as the solvent. The causality here is twofold: acetic acid is a polar protic solvent that stabilizes the transient bromonium ion intermediate, and it prevents the unwanted oxidation of the aldehyde group that can occur in more aggressive solvent systems.
Step-by-Step Methodology
-
Dissolution: Suspend 1.0 equivalent of 2-hydroxy-4-methylbenzaldehyde in 5 volumes of glacial acetic acid under an inert nitrogen atmosphere.
-
Electrophile Addition: Cool the reactor to 0–5 °C. Slowly add 2.1 equivalents of elemental bromine (Br₂) dropwise over 30 minutes. Causality: The dropwise addition controls the exothermic nature of the electrophilic aromatic substitution, preventing thermal degradation. The 2.1 eq ensures complete dibromination without generating excessive hazardous waste.
-
Reaction Aging: Remove the cooling bath and allow the mixture to stir at room temperature for 2 to 4 hours to reach thermodynamic completion.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in dichloromethane, and analyze via TLC (Hexane:EtOAc 4:1) or HPLC. Self-Validation: The reaction is only deemed complete when the mono-brominated intermediate is entirely consumed. If present, aging is extended.
-
Quenching: Slowly pour the reaction mixture into 10 volumes of ice-cold 10% aqueous sodium bisulfite (NaHSO₃) under vigorous stirring. Self-Validation: The NaHSO₃ chemically reduces any unreacted Br₂ to benign bromide ions. The visual disappearance of the red/brown bromine tint serves as a self-validating indicator that the electrophile has been safely neutralized.
-
Isolation: Filter the resulting heavy precipitate. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and salts, then dry under vacuum at 40 °C to constant weight.
Fig 1: Self-validating synthetic workflow for the dibromination of 2-hydroxy-4-methylbenzaldehyde.
Applications in Advanced Therapeutics
Because of its dense functionalization, 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde is heavily utilized in organic synthesis as an intermediate for the production of pharmaceuticals and agrochemicals[1].
A prominent case study in drug development is its use in the synthesis of Stearoyl-CoA desaturase (SCD) inhibitors [3]. SCD is a critical enzyme in lipid metabolism, and its inhibition is a major therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
In these synthetic pathways, the aldehyde group is typically subjected to reductive amination or Schiff base formation to build the core pharmacophore, while the bromine atoms at C3 and C5 allow for subsequent structural diversification via palladium-catalyzed cross-coupling, enabling medicinal chemists to fine-tune the molecule's binding affinity to the SCD enzyme pocket.
Fig 2: Divergent functionalization pathway of the compound in SCD inhibitor drug development.
References
- Source: Google Patents (World Intellectual Property Organization)
Sources
Methodological & Application
Application Note: Protocol for Reacting 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde with Amines
Abstract & Scientific Rationale
The condensation of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde with primary amines represents a critical entry point for synthesizing biologically active Schiff bases and "salen-type" ligands. This specific scaffold is "privileged" in drug discovery due to the unique electronic push-pull effects created by the substituents:
-
2-Hydroxy Group: Facilitates intramolecular hydrogen bonding with the imine nitrogen (O-H···N), stabilizing the final product and enabling metal coordination.
-
3,5-Dibromo Substituents: These electron-withdrawing groups (EWG) increase the acidity of the phenolic hydroxyl and enhance the electrophilicity of the aldehyde carbon, generally accelerating nucleophilic attack compared to unsubstituted salicylaldehydes.
-
4-Methyl Group: Provides a subtle steric bulk and weak inductive electron donation, modulating the solubility and lipophilicity of the resulting pharmacophore.
This guide provides a robust, self-validating protocol for generating these imines with high purity, emphasizing the mechanistic causality behind every step.
Chemical Mechanism
The reaction proceeds via a reversible nucleophilic addition-elimination pathway. Understanding this mechanism is vital for troubleshooting low yields.
Mechanistic Pathway (DOT Diagram)
Figure 1: Step-wise mechanistic flow of acid-catalyzed Schiff base formation.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Precursor: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (Purity >98%).
-
Amine Source: Primary amine (aromatic or aliphatic).
-
Note: Aromatic amines (anilines) are less nucleophilic and may require longer reflux times than aliphatic amines.
-
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid (3-5 drops).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Stoichiometry Table
| Component | Mono-Amine Reaction | Diamine Reaction (Salen Ligands) | Role |
| Aldehyde | 1.0 Equivalent | 2.0 Equivalents | Electrophile |
| Amine | 1.0 - 1.1 Equivalents | 1.0 Equivalent | Nucleophile |
| Acetic Acid | 0.1 - 0.5 mL | 0.2 - 0.5 mL | Catalyst (Protonates Carbonyl) |
| Solvent | 10-15 mL / mmol | 15-20 mL / mmol | Medium |
Step-by-Step Methodology
Step 1: Pre-Solubilization
-
Dissolve 1.0 mmol of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Observation: The solution should be clear yellow/orange. If turbidity persists, warm slightly (40°C).
Step 2: Amine Addition
-
Add the primary amine (1.0 mmol) dropwise to the stirring aldehyde solution.
-
Critical Check: If the amine is a solid, dissolve it in minimal ethanol before addition to prevent "clumping" of unreacted material.
-
Catalysis: Add 3-5 drops of glacial acetic acid. This is crucial for sterically hindered amines or electron-deficient anilines.
Step 3: Reflux
-
Attach the reflux condenser and heat the mixture to boiling (approx. 78°C for EtOH).
-
Maintain reflux for 3 to 6 hours .
-
Monitoring: Use Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.6-0.8) and the appearance of a new, often fluorescent spot.
Step 4: Isolation & Workup
-
Scenario A (Precipitate Forms): Many Schiff bases from this scaffold precipitate upon cooling. Cool the flask to room temperature, then to 0°C in an ice bath. Filter the solid under vacuum.
-
Scenario B (No Precipitate): If the solution remains clear, reduce solvent volume by 50% using a rotary evaporator. Add cold distilled water dropwise until turbidity appears, then chill to induce crystallization.
Step 5: Purification
-
Recrystallize the crude product from hot ethanol or an ethanol/chloroform mixture.
-
Wash the crystals with cold ethanol (to remove unreacted amine) and then diethyl ether (to facilitate drying).
Characterization & Validation
To ensure "Trustworthiness," the synthesized compound must be validated using the following spectroscopic markers.
Infrared Spectroscopy (FT-IR)
-
Target Signal: A strong, sharp band at 1610–1640 cm⁻¹ .
-
Disappearance: Absence of the Carbonyl (C=O) band at ~1660–1690 cm⁻¹.
-
Hydroxyl: A broad band at 3300–3500 cm⁻¹ (O-H), often shifted/broadened due to intramolecular hydrogen bonding with the imine nitrogen.
Nuclear Magnetic Resonance (¹H-NMR)
-
Imine Proton (-CH=N-): Look for a singlet in the range of 8.3 – 8.9 ppm .
-
Note: The aldehyde proton (-CHO) typically appears further downfield (>9.5 ppm). Its absence confirms full conversion.
-
-
Phenolic Proton (-OH): A broad singlet, typically 13.0 – 14.0 ppm (highly deshielded due to intramolecular H-bonding).
-
Methyl Group: A singlet at approximately 2.3 – 2.5 ppm .
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is highly soluble or oiling out. | Evaporate solvent to 1/3 volume. Add cold water dropwise. Scratch glass to induce nucleation. |
| Low Yield | Incomplete reaction (equilibrium). | Use a Dean-Stark trap or molecular sieves (3Å) to remove water and drive equilibrium forward. |
| Impure Product | Unreacted amine trapped in lattice. | Wash thoroughly with dilute acetic acid (if product is stable) or recrystallize from EtOH. |
| Dark Coloration | Oxidation of amine or phenol. | Perform reaction under Nitrogen ( |
References
-
Schiff Base Antimicrobial Activity
- Title: A Review on the Antimicrobial Activity of Schiff Bases.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Synthesis from Dibromo-Salicylaldehyde Derivatives
-
Structural Characterization of Halogenated Schiff Bases
- Title: Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorin
- Source: Molecules (MDPI).
-
URL:[Link]
-
Compound Data (3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde)
Sources
Application Notes & Protocols: Synthesis, Characterization, and Potential Applications of Copper(II) Complexes with 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential exploration of copper(II) complexes featuring the 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde ligand. Substituted salicylaldehydes are versatile precursors in coordination chemistry, and their complexation with transition metals like copper(II) often yields compounds with significant catalytic and biological properties.[1][2] The introduction of heavy halogens, such as bromine, onto the aromatic ring can modulate the electronic properties and lipophilicity of the resulting complex, potentially enhancing its efficacy in various applications.[3] This guide is intended for researchers in inorganic chemistry, materials science, and drug development, offering detailed, field-tested protocols and the scientific rationale behind the experimental design.
Part I: Synthesis of the Ligand: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Scientific Principle
The synthesis of the title ligand is achieved via an electrophilic aromatic substitution reaction. The starting material, 2-hydroxy-4-methylbenzaldehyde, possesses two activating groups on the aromatic ring: a strongly activating hydroxyl (-OH) group and a moderately deactivating aldehyde (-CHO) group. The hydroxyl group is an ortho-, para-director, while the aldehyde is a meta-director. The powerful directing effect of the hydroxyl group dominates, guiding the incoming bromine electrophiles to the ortho and para positions relative to it (positions 3 and 5). The reaction typically employs molecular bromine in a suitable solvent that can facilitate the reaction while minimizing side products.
Experimental Protocol: Ligand Synthesis
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 2-hydroxy-4-methylbenzaldehyde | C₈H₈O₂ | 136.15 | 1.36 g | 10 mmol |
| Bromine (Br₂) | Br₂ | 159.81 | 1.1 mL (3.36 g) | 21 mmol |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |
| Sodium Thiosulfate (sat. aq.) | Na₂S₂O₃ | 158.11 | As needed | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 2-hydroxy-4-methylbenzaldehyde in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.
-
Bromination: Cool the flask in an ice bath. In a fume hood, slowly add 1.1 mL (21 mmol) of bromine dropwise to the stirred solution over 30 minutes. The solution will turn dark orange/red.
-
Scientist's Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-bromination or the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold deionized water with vigorous stirring. A pale yellow precipitate will form.
-
Workup: Quench any unreacted bromine by adding saturated sodium thiosulfate solution dropwise until the orange color of the supernatant disappears.
-
Isolation & Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold deionized water to remove acetic acid and salts. Recrystallize the solid from an ethanol/water mixture to yield pale yellow crystals of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.[4]
-
Drying: Dry the purified product in a vacuum oven at 50°C overnight.
-
Characterization: Confirm the structure using ¹H NMR, FT-IR, and mass spectrometry. Expected Yield: ~75-85%.
Part II: Synthesis of the Bis(3,5-dibromo-2-oxo-4-methylbenzaldehydato)copper(II) Complex
Scientific Principle
This synthesis involves the coordination of the deprotonated 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde ligand to a copper(II) center. The ligand acts as a bidentate chelating agent, coordinating through the phenolate oxygen and the carbonyl oxygen.[2][5] This chelation forms a stable six-membered ring. Using a 2:1 ligand-to-metal molar ratio typically yields a neutral, mononuclear complex with the general formula [Cu(L)₂].[5] Copper(II) acetate is a convenient source of Cu²⁺ ions, and the acetate ion can act as a base to facilitate the deprotonation of the ligand's phenolic hydroxyl group.
Experimental Protocol: Complex Synthesis
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (Ligand, L ) | C₈H₆Br₂O₂ | 293.94 | 0.588 g | 2.0 mmol |
| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | 0.200 g | 1.0 mmol |
| Methanol (MeOH) | CH₃OH | 32.04 | 40 mL | - |
Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve 0.588 g (2.0 mmol) of the synthesized ligand in 25 mL of warm methanol.
-
Copper Solution: In a separate beaker, dissolve 0.200 g (1.0 mmol) of copper(II) acetate monohydrate in 15 mL of methanol. The solution should be blue.
-
Complexation: While stirring the ligand solution, add the copper(II) acetate solution dropwise at room temperature. A color change and the formation of a precipitate should be observed almost immediately.
-
Scientist's Note: The formation of a precipitate indicates the low solubility of the neutral complex in methanol, which facilitates its isolation.
-
-
Reaction Completion: Reflux the reaction mixture gently for 2 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with cold methanol (2 x 10 mL) to remove any unreacted starting materials, followed by a small amount of diethyl ether to aid in drying.
-
Drying: Dry the final green-colored complex in a desiccator over silica gel.
-
Characterization: Analyze the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity. Expected Yield: >90%.
Caption: Synthesis and Characterization Workflow.
Part III: Physicochemical Characterization
The validation of the synthesized complex is paramount. A multi-technique approach ensures unambiguous structural confirmation.
-
FT-IR Spectroscopy: Comparing the IR spectrum of the complex with that of the free ligand is the first step.
-
Rationale: Coordination to the copper(II) ion will induce predictable shifts in the vibrational frequencies of the ligand's functional groups.
-
Expected Observations:
-
The broad phenolic -OH stretching band (around 3200-3400 cm⁻¹) present in the free ligand should disappear in the complex, confirming deprotonation.
-
The aldehydic C=O stretching frequency (typically ~1650 cm⁻¹) should shift to a lower wavenumber (e.g., 1620-1630 cm⁻¹) upon coordination to the copper center.[6]
-
The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be attributed to the formation of Cu-O bonds.
-
-
-
UV-Visible Spectroscopy: This technique provides insight into the electronic structure of the complex.
-
Rationale: Spectra, typically recorded in a solvent like DMF or DMSO, reveal both ligand-based electronic transitions and d-d transitions specific to the Cu(II) center.
-
Expected Observations:
-
Intense bands in the UV region (<400 nm) are assigned to π→π* and n→π* transitions within the aromatic system of the ligand. These may shift slightly upon complexation.[7]
-
A broad, less intense band in the visible region (typically 500-700 nm) is characteristic of the d-d transitions of the d⁹ Cu(II) ion in a square-planar or distorted octahedral geometry.[5]
-
-
-
Single Crystal X-ray Diffraction: This is the definitive method for structural elucidation.
-
Rationale: By growing suitable single crystals (e.g., by slow evaporation from a solvent like DMF), the exact bond lengths, bond angles, coordination geometry, and intermolecular interactions can be determined.
-
Expected Outcome: The analysis would likely reveal a square-planar or tetragonally distorted octahedral geometry around the Cu(II) ion, with the two bidentate ligands arranged in a trans configuration.[2]
-
Part IV: Potential Applications and Future Directions
Copper(II) complexes with halogenated Schiff bases and salicylaldehydes are prime candidates for a range of applications, primarily due to copper's redox activity and the enhanced biological efficacy of the coordinated ligand.[8][9]
Antimicrobial and Antifungal Research
-
Mechanistic Insight: The biological activity of such complexes is often explained by Tweedy's chelation theory.[10] Chelation reduces the polarity of the copper ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms. Once inside the cell, the complex can disrupt normal cellular processes, such as enzyme function or DNA replication, leading to cell death.[10] The presence of bromine atoms can further enhance this lipophilicity.
-
Suggested Protocol (Agar Well Diffusion):
-
Prepare nutrient agar plates and swab them with a standardized inoculum of a target bacterium (e.g., Staphylococcus aureus, Escherichia coli).[11]
-
Create uniform wells (6 mm diameter) in the agar.
-
Add a standard concentration (e.g., 1 mg/mL in DMSO) of the free ligand, the copper(II) complex, a positive control antibiotic (e.g., tetracycline), and a negative control (DMSO) to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity. It is often observed that the complex exhibits significantly higher activity than the free ligand.[6][11]
-
Catalytic Activity
-
Mechanistic Insight: The accessible Cu(II)/Cu(I) redox couple makes copper complexes effective catalysts for a variety of oxidation reactions.[8][12] They can act as mimics for copper-containing enzymes like catechol oxidase.[12]
-
Potential Application: The synthesized complex could be screened for its catalytic activity in the oxidation of substrates like 2-aminophenol or catechols. The reaction can be monitored spectrophotometrically by following the emergence of the oxidized product's characteristic absorption band.[12]
Caption: Proposed Antimicrobial Mechanism of Action.
References
-
TTU DSpace Repository. Cu(II)-Schiff base complexes for sustainable catalytic applications. Available from: [Link]
-
TSI Journals. APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. Available from: [Link]
-
MDPI. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Available from: [Link]
-
RSC Publishing. Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins. Available from: [Link]
-
SSRN. SYNTHESIS AND STRUCTURAL STUDIES OF SOME COPPER (II) COMPLEXES OF SUBSTITUTED SALICYLALDEHYDE BENZOYL HYDRAZINE. Available from: [Link]
-
Indian Journal of Chemistry. A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Available from: [Link]
-
PubMed. Synthesis, characterization and applications of copper(II) complexes with Schiff bases derived from chitooligosaccharide and iodosubstituted salicylaldehyde. Available from: [Link]
-
ResearchGate. (PDF) Biological and Catalytic Applications of Copper(II) Complexes with N,O-Donor Schiff Base Ligands. Available from: [Link]
-
PMC. Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. Available from: [Link]
-
ResearchGate. Thermal analysis and structural characterization of copper(II) complexes with salicyladehydes | Request PDF. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. Available from: [Link]
-
The University of Bath's research portal. The antimicrobial and antibiofilm activities of copper(II) complexes. Available from: [Link]
-
MDPI. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Available from: [Link]
-
PMC. Synthesis and characterization of two new mixed‐ligand Cu(II) complexes of a tridentate NN'O type Schiff base ligand and N‐donor heterocyclic co‐ligands: In vitro anticancer assay, DNA/human leukemia/COVID‐19 molecular docking studies, and pharmacophore modeling. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, X-ray Crystal Structures and Antibacterial Activity of Copper(II) Complexes Derived from Halo Substituted Hydrazones. Available from: [Link]
-
PMC. The Antimicrobial Efficacy of Copper Complexes: A Review. Available from: [Link]
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Application Notes & Protocols: Antibacterial Assay of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of new classes of antimicrobial compounds is a critical priority for the scientific and medical communities. Schiff bases, a class of organic compounds characterized by the azomethine (-C=N-) group, have emerged as a promising scaffold for the design of new therapeutic agents due to their diverse biological activities, including antibacterial properties.[1][2] The imine group is crucial for their biological activity, and their properties can be readily tuned by introducing different substituents on the aromatic rings.
This document provides a comprehensive guide to the synthesis and antibacterial evaluation of a specific series of Schiff bases derived from 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde. We will detail the chemical synthesis and purification, followed by robust, step-by-step protocols for assessing their antibacterial efficacy using standardized methods. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Part 1: Synthesis of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Schiff Bases
The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[3] In this case, 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde serves as the aldehyde precursor.
Principle of the Reaction
The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the characteristic imine or azomethine bond of the Schiff base. The reaction is often catalyzed by a few drops of acid.
General Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde and the desired primary amine in a suitable solvent such as ethanol or methanol.[4]
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.
-
Washing: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals.
-
Characterization: Confirm the structure of the synthesized Schiff bases using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum.[5]
Part 2: Antibacterial Susceptibility Testing
The evaluation of the antibacterial activity of the newly synthesized Schiff bases is a critical step in determining their potential as therapeutic agents. The following protocols are based on widely accepted and standardized methods to ensure reliable and reproducible results.
Method 1: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[6][7][8] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test bacterium, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate to create a bacterial lawn.[10]
-
-
Well Creation:
-
Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[6]
-
-
Sample Application:
-
Prepare stock solutions of the synthesized Schiff bases in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Pipette a fixed volume (e.g., 50 µL) of each test compound solution into the respective wells.[8]
-
Include a positive control (a known antibiotic) and a negative control (the solvent, e.g., DMSO) on each plate.[10]
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period of 30-60 minutes at room temperature to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate them at 37°C for 18-24 hours.[10]
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
-
A larger zone of inhibition indicates greater antibacterial activity.
-
Method 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[11] This method is considered a gold standard for susceptibility testing and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of each Schiff base in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.[11]
-
-
Inoculum Preparation:
-
Inoculation of Microtiter Plates:
-
Dispense the standardized bacterial inoculum into each well of the microtiter plate containing the serially diluted Schiff bases.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[9]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (indicating bacterial growth).
-
The MIC is the lowest concentration of the Schiff base at which there is no visible growth.[11]
-
Data Presentation
The results of the antibacterial assays should be presented in a clear and organized manner.
Table 1: Zone of Inhibition (in mm) of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Schiff Bases
| Compound | Concentration (µg/mL) | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) |
| Schiff Base 1 | 100 | Zone Diameter (mm) | Zone Diameter (mm) |
| Schiff Base 2 | 100 | Zone Diameter (mm) | Zone Diameter (mm) |
| Positive Control | 30 | Zone Diameter (mm) | Zone Diameter (mm) |
| Negative Control | - | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) |
| Schiff Base 1 | MIC (µg/mL) | MIC (µg/mL) |
| Schiff Base 2 | MIC (µg/mL) | MIC (µg/mL) |
| Positive Control | MIC (µg/mL) | MIC (µg/mL) |
Visualizing the Workflow
Figure 1: Workflow for the synthesis and antibacterial evaluation of Schiff bases.
Discussion and Mechanistic Insights
Schiff bases are thought to exert their antibacterial effects through various mechanisms. The azomethine nitrogen is believed to play a crucial role by forming hydrogen bonds with the active sites of enzymes, leading to interference with normal cell processes.[2] Additionally, chelation with metal ions present in the bacterial cell can enhance the lipophilicity of the compounds, facilitating their transport across the cell membrane and subsequent disruption of cellular functions.[15][16] The presence of halogen atoms, such as bromine in the studied compounds, can also contribute to their antimicrobial activity.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through the consistent use of controls.
-
Positive Controls: A known antibiotic with established activity against the test organisms is included in every assay. This verifies that the experimental conditions are suitable for detecting antibacterial activity.
-
Negative Controls: The solvent used to dissolve the test compounds (e.g., DMSO) is tested alone to ensure it does not possess any intrinsic antimicrobial activity at the concentrations used.
-
Growth and Sterility Controls: In the broth microdilution assay, the growth control confirms the viability of the inoculum, while the sterility control ensures that the broth is not contaminated.
Adherence to established guidelines from bodies like the CLSI further ensures the reliability and comparability of the generated data.[17][18][19]
References
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021). Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Retrieved from [Link]
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules, 27(19), 6548.
- Methods for in vitro evaluating antimicrobial activity: A review. (2017). Journal of Pharmaceutical Analysis, 7(2), 71-79.
- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments, (210).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). Applied Sciences, 12(14), 7296.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020).
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). BenchChem.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics, 11(10), 1313.
- Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021). Journal of Clinical Microbiology, 59(12), e00203-21.
- Applied Methods to Assess the Antimicrobial Activity of Metallic-Based Nanoparticles. (2023). International Journal of Molecular Sciences, 24(21), 15792.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2022). Clinical Microbiology and Antimicrobial Chemotherapy, 24(1), 58-64.
- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). Journal of Clinical and Diagnostic Research, 17(3).
- Antibacterial activity of the Schiff base and its complexes. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1148-1157.
- Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 471-475.
- Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). International Journal of Pharmaceutical Research, 13(1).
- Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and Its Metal (II) Complexes. (2020). Journal of Chemistry, 2020, 8858393.
- Synthesis and Crystal Structures of N′-3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium(V) Complex. (2012). Journal of the Chinese Chemical Society, 59(10), 1269-1275.
- Synthesis and Antimicrobial Activity of Some Schiff Base. (2025). Juniper Online Journal of Chemistry.
- Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (2010). Asian Journal of Chemistry, 22(8), 5951-5956.
- Antibacterial Activities of Some Transition Metal Schiff Base Complexes. (2013). International Letters of Chemistry, Physics and Astronomy, 5, 12-20.
- Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). Molecules, 21(12), 1729.
- "SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE ". (2018).
- Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (2019). International Journal of Pharmaceutical Sciences and Research, 10(3), 1234-1243.
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). Journal of Chemistry, 2023, 7678945.
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Application Note: Coordination Chemistry of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
This Application Note and Protocol Guide details the use of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CAS: 311318-65-7) in the synthesis of Schiff base ligands and their subsequent coordination to transition metals. This halogenated salicylaldehyde derivative is a critical building block for tuning the electronic and steric properties of metal complexes in drug discovery and catalysis.
Introduction & Scientific Rationale
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is a specialized ligand precursor belonging to the class of halogenated salicylaldehydes. In coordination chemistry, it serves as a "privileged structure" due to three synergistic structural features:
-
Chelation Site : The ortho-hydroxy and aldehyde groups allow for the formation of stable 6-membered chelate rings upon condensation with amines (Schiff base formation).
-
Electronic Modulation (The "Dibromo" Effect) : The two bromine atoms at positions 3 and 5 exert a strong electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic proton. This facilitates easier deprotonation and stronger binding to hard/borderline metal ions (e.g., Cu(II), Ni(II), Co(II), V(IV)).
-
Lipophilicity & Sterics (The "4-Methyl" Effect) : Unlike the more common 3,5-dibromosalicylaldehyde, the methyl group at position 4 introduces steric bulk and increases lipophilicity (logP). This is critical for drug development applications, where membrane permeability is a limiting factor for metal-based therapeutics.
Core Applications
-
Medicinal Inorganic Chemistry : Synthesis of antimicrobial and anticancer metallodrugs.[1] The bromine substituents are known to enhance cytotoxicity and DNA intercalation affinity.
-
Catalysis : The electron-deficient metal center (induced by the withdrawing bromines) often exhibits higher Lewis acidity, enhancing catalytic rates in oxidation and coupling reactions.
Chemical Profile & Safety
| Property | Data |
| IUPAC Name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde |
| CAS Number | 311318-65-7 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃, hot Ethanol; Insoluble in water |
| Acidity (pKa) | ~6.5–7.5 (Phenolic OH, estimated; lower than non-brominated analog) |
Safety Warning : This compound is an irritant. Brominated phenols can be absorbed through the skin. All procedures must be performed in a fume hood with nitrile gloves and eye protection.
Experimental Protocols
Protocol A: Synthesis of Schiff Base Ligands
Objective: To condense 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde with a primary amine (e.g., ethylenediamine, 4-aminoantipyrine, or amino acids).
Materials:
-
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (1.0 mmol, 294 mg)
-
Primary Amine (1.0 mmol for mono-amines; 0.5 mmol for diamines)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Procedure:
-
Dissolution : Dissolve 294 mg of the aldehyde in 15 mL of hot absolute ethanol (60°C) in a round-bottom flask. Ensure complete dissolution; the solution should be clear yellow.
-
Addition : Add the primary amine (dissolved in 5 mL ethanol) dropwise to the stirring aldehyde solution.
-
Catalysis : Add 2 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux : Reflux the mixture at 80°C for 3–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3). The spot for the aldehyde (Rf ~0.6) should disappear.
-
Isolation : Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.
-
Purification : Filter the resulting precipitate.[2] Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol/CHCl₃ if necessary.
Validation (IR Spectroscopy) :
-
Disappearance of Carbonyl (
) peak at ~1660–1680 cm⁻¹. -
Appearance of Imine (
) peak at ~1610–1630 cm⁻¹.
Protocol B: Synthesis of Metal(II) Complexes
Objective: To coordinate the Schiff base ligand to a transition metal (M = Cu, Co, Ni, Zn).
Materials:
-
Schiff Base Ligand (from Protocol A, 1.0 mmol)
-
Metal(II) Acetate or Chloride salt (1.0 mmol)
-
Methanol or Ethanol (25 mL)
-
Triethylamine (Et₃N) (1.0 mmol, as base)
Procedure:
-
Ligand Solution : Dissolve 1.0 mmol of the Schiff base in 15 mL of hot methanol/ethanol.
-
Deprotonation : Add 1.0 mmol of Triethylamine. The solution color may deepen (formation of phenolate anion). Note: The Br substituents make the phenol more acidic, facilitating this step.
-
Metal Addition : Add a solution of the Metal(II) salt (1.0 mmol in 10 mL alcohol) dropwise.
-
Reflux : Reflux for 4–8 hours.
-
Copper(II): Green/Brown precipitate.
-
Cobalt(II): Brown/Pink precipitate.
-
Nickel(II): Green/Light Blue precipitate.
-
-
Isolation : Filter the precipitate while hot (to remove unreacted ligand). Wash thoroughly with hot ethanol and ether.
-
Drying : Dry in a vacuum desiccator over CaCl₂.
Mechanism of Action & Visualization
The following diagram illustrates the synthesis workflow and the biological mechanism of action (DNA Intercalation) often observed with these planar, halogenated complexes.
Caption: Synthesis pathway from precursor to metal complex, highlighting the structure-activity relationship (SAR) where bromine and methyl groups enhance lipophilicity for DNA targeting.
Characterization & Data Interpretation
When analyzing these complexes, look for the following spectral signatures:
| Technique | Observation | Interpretation |
| FT-IR | Shift of | Indicates coordination of the azomethine nitrogen to the metal.[3] |
| FT-IR | Disappearance of broad OH band (3400 cm⁻¹) | Confirms deprotonation and coordination of the phenolic oxygen. |
| ¹H NMR | Downfield shift of Azomethine H (-CH=N-) | Electron density transfer from ligand to metal (paramagnetic silencing may occur for Cu/Co). |
| UV-Vis | d-d transitions (500–800 nm) | Geometry determination (e.g., Square Planar vs. Octahedral). |
| Molar Cond. | Low values (< 20 | Indicates non-electrolytic nature (neutral complexes). |
References
-
Compound Data : PubChem. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CID 7172109). National Library of Medicine. [Link]
- Application Context: Patent CN101896473B. Stearoyl-CoA desaturase inhibitors and their preparation.
-
Homologous Chemistry : Wang, X., et al. (2008). Synthesis and Crystal Structures of N'-(3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium(V) Complex. (Demonstrates the coordination mode of the 3,5-dibromo-salicylaldehyde class). [Link]
Sources
Application Note: Advanced Crystal Growth Strategies for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Metal Complexes
Executive Summary
The structural elucidation of metal-organic coordination complexes relies heavily on single-crystal X-ray diffraction (SC-XRD). For complexes utilizing 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde as a primary ligand or Schiff base precursor, obtaining diffraction-quality crystals presents unique thermodynamic and kinetic challenges. This application note provides drug development professionals and inorganic chemists with field-proven, self-validating protocols for the crystallization of these complexes. By manipulating solvent vapor pressure, supersaturation kinetics, and nucleation thermodynamics, researchers can bypass amorphous precipitation and reliably isolate high-quality single crystals.
Chemical & Structural Rationale
Understanding the physicochemical properties of the ligand is the first step in designing a successful crystallization matrix. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde acts as a versatile bidentate (
The Causality of Experimental Choices
-
Heavy-Atom Effect: The two bromine atoms on the aromatic ring significantly increase the electron density of the crystal. This provides a strong anomalous dispersion signal, which is highly advantageous for solving the crystallographic phase problem during XRD analysis.
-
Halogen Bonding: Bromine substituents actively participate in intermolecular halogen bonding. Selecting solvents that do not competitively disrupt these weak non-covalent interactions (e.g., avoiding highly polar protic solvents during the final growth phase) promotes highly ordered lattice packing.
-
Steric Influence: The methyl group at the 4-position introduces steric bulk that can dictate the metal center's coordination geometry, often forcing a tetrahedral or distorted square-planar configuration depending on the transition metal (e.g., Cu²⁺, Ni²⁺, or Zn²⁺)[2].
-
Counteranion Effects: If the resulting metal complex is cationic, the choice of counteranion (e.g.,
, , ) directly influences the solubility and the topological dimensionality of the crystal network[3].
Quantitative Data & Reagents
Table 1: Physicochemical Profile of the Ligand
| Property | Value / Description |
| Compound Name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde |
| CAS Number | 311318-65-7 |
| Chemical Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Primary Donor Atoms | Phenolic Oxygen (–OH), Carbonyl Oxygen (C=O) |
| Solubility Profile | Soluble in DMF, DMSO, CH₂Cl₂, and THF; Insoluble in Water |
Table 2: Recommended Solvent Pairs for Vapor Diffusion
| Good Solvent (Inner Vial) | Anti-Solvent (Outer Vial) | Vapor Pressure Gradient | Suitability & Causality |
| Dichloromethane (CH₂Cl₂) | Diethyl Ether | High | Fast crystallization; use for highly soluble complexes. Prone to twinning if diffusion is too rapid. |
| Chloroform (CHCl₃) | Hexane / Pentane | Moderate | Excellent for neutral, lipophilic metal complexes. Yields robust, block-like crystals. |
| Dimethylformamide (DMF) | Methanol / Ethanol | Low | Ideal for highly polar or ionic complexes. Slow diffusion ensures thermodynamic control. |
| Tetrahydrofuran (THF) | Diisopropyl Ether | Moderate | Good balance of solubility and diffusion rate; minimizes solvent trapping in the lattice. |
Experimental Methodologies
The transition from a supersaturated solution to a crystalline lattice must be strictly controlled. Rapid transitions lead to kinetic trapping (amorphous powders), whereas slow, sustained transitions favor thermodynamic control (single crystals)[4].
Thermodynamic vs. kinetic pathways in coordination complex crystallization.
Protocol A: Preparation of the Pre-Crystallization Complex
Self-Validation Check: The complex must be fully synthesized and purified before attempting crystal growth. Impurities act as heterogeneous nucleation sites, ruining crystal quality.
-
Ligation: Dissolve 2.0 mmol of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde in 20 mL of hot absolute ethanol.
-
Metal Addition: Slowly add 1.0 mmol of the desired metal salt (e.g., Copper(II) acetate monohydrate) dissolved in 10 mL of ethanol.
-
Reflux: Reflux the mixture under continuous magnetic stirring for 2–4 hours.
-
Isolation: Cool the solution to room temperature. Filter the resulting microcrystalline precipitate using a Büchner funnel.
-
Purification: Wash the precipitate sequentially with cold ethanol and diethyl ether to remove unreacted ligand, then dry under vacuum.
Protocol B: Slow Evaporation Technique
Best for: Neutral complexes with moderate solubility in volatile solvents[5].
-
Dissolution: Dissolve 10–15 mg of the purified metal complex in 3–5 mL of a suitable solvent (e.g., a 1:1 mixture of CH₂Cl₂ and Toluene). Causality: Toluene acts as a structural filler in the lattice and slows the overall evaporation rate compared to pure CH₂Cl₂.
-
Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, scratch-free 2-dram glass vial. Causality: Removing microscopic dust particles prevents unwanted heterogeneous nucleation.
-
Controlled Evaporation: Cover the vial with Parafilm. Use a fine needle to puncture 2–3 small holes in the Parafilm.
-
Incubation: Place the vial in a vibration-free, temperature-controlled environment (e.g., a dedicated crystallization cabinet at 20 °C) and leave it undisturbed for 1–3 weeks.
Protocol C: Vapor Diffusion Technique
Best for: Highly soluble complexes, ionic complexes, or compounds that tend to form oils/gels upon direct evaporation[6].
Workflow of the vapor diffusion method for single crystal growth.
-
Inner Solution Preparation: Dissolve 5–10 mg of the complex in 1 mL of a "good solvent" (e.g., DMF) in a small inner vial (e.g., 1-dram). Filter through a 0.22 µm PTFE filter.
-
Anti-Solvent Chamber: Place the un-capped inner vial inside a larger outer vial (e.g., 20 mL scintillation vial).
-
Anti-Solvent Addition: Carefully pipette 3–5 mL of the chosen anti-solvent (e.g., Diethyl ether) into the outer vial, ensuring it does not splash into the inner vial. Causality: The anti-solvent must have a higher vapor pressure than the good solvent to ensure unidirectional vapor transfer.
-
Sealing: Seal the outer vial tightly with a Teflon-lined cap. Do not use silicone grease, as solvent vapors can cause the grease to creep into the solution and coat the growing crystals.
-
Equilibration: Store in a stable, vibration-free environment. As the anti-solvent vapor diffuses into the inner vial, the colligative properties of the solution shift, gradually lowering the solubility of the complex and inducing nucleation[4].
Troubleshooting & Optimization
-
Formation of Polycrystalline Powders: This indicates the nucleation rate was too high (kinetic control). Solution: Lower the concentration of the initial solution, reduce the ambient temperature, or select an anti-solvent with a lower vapor pressure to slow the diffusion rate[6].
-
Oiling Out (Amorphous Gels): The complex has separated into a liquid phase rather than a solid lattice. Solution: Change the solvent system entirely. Ensure the complex is highly pure, as impurities disrupt lattice packing and promote oiling.
-
Twinning (Intergrown Crystals): Crystals appear as clusters or have re-entrant angles. Solution: Twinning is often caused by rapid temperature fluctuations or mechanical vibrations. Move the crystallization setup to a thermal block in a basement laboratory away from centrifuges or fume hood motors.
References
-
IUCr Journals. "Getting crystals your crystallographer will treasure: a beginner's guide". International Union of Crystallography. URL: [Link]
-
ACS Publications. "An Integrated Experimental and Modeling Approach for Crystallization of Complex Biotherapeutics". Crystal Growth & Design. URL: [Link]
-
RSC Publishing. "Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method". Dalton Transactions. URL: [Link]
Sources
- 1. CAS 311318-65-7: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde [cymitquimica.com]
- 2. ijcrr.com [ijcrr.com]
- 3. Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT01236J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvothermal Assembly of Halogenated Schiff Base Metal Complexes
This Application Note is designed for researchers specializing in crystal engineering, coordination chemistry, and drug discovery. It details the high-precision solvothermal synthesis of metal-organic frameworks (MOFs) and coordination complexes using 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde as a primary ligand precursor.[1]
Compound: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde CAS: 311318-65-7 (Analogous Reference) Methodology: One-Pot In-Situ Solvothermal Synthesis Application: Antibacterial Agents, Heterogeneous Catalysis, and Fluorescence Sensing[1]
Executive Summary
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde.[1] Its structural uniqueness lies in the C3-Bromine and C4-Methyl substituents, which provide significant steric bulk around the phenolic oxygen and aldehyde sites.[1] This steric crowding makes standard reflux synthesis of Schiff bases challenging.
Why Solvothermal?
Standard reflux methods often fail to drive the condensation reaction to completion due to the steric hindrance of the C3-bromo group.[1] Solvothermal synthesis (high pressure, >100°C) overcomes this kinetic barrier, enhancing solubility and promoting the growth of high-quality single crystals suitable for X-ray diffraction (SC-XRD). Furthermore, the heavy bromine atoms facilitate halogen bonding (
Chemical Profile & Pre-Synthesis Considerations[1][2][3][4][5][6]
Structural Analysis[1][6]
-
Chelating Domain: The ortho-hydroxy and aldehyde groups form an O,O-donor set, which converts to an N,O-donor set upon Schiff base condensation.[1]
-
Steric/Electronic Modulators:
Solubility & Safety
| Solvent | Solubility (25°C) | Solvothermal Suitability |
| Methanol (MeOH) | Moderate | High (Standard for Schiff bases) |
| Ethanol (EtOH) | Good | High (Green alternative) |
| DMF | Excellent | High (Used for MOF growth) |
| Water | Insoluble | Low (Requires surfactant) |
Safety Warning: Brominated phenols can be skin irritants. Handle all precursors in a fume hood. Solvothermal autoclaves operate under high pressure; ensure vessels are rated for >50 bar.
Protocol: In-Situ Solvothermal Synthesis of Zn(II) Schiff Base Frameworks
This protocol describes the one-pot synthesis where the ligand formation (Schiff base condensation) and metal coordination occur simultaneously inside the autoclave. This "in-situ" method yields higher purity crystals than the two-step method.
Reagents
-
Precursor A: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (1.0 mmol, ~294 mg).[1]
-
Linker B: 1,2-Diaminopropane (0.5 mmol) or Isonicotinohydrazide (1.0 mmol).
-
Metal Source: Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O] (1.0 mmol).
-
Solvent System: Methanol:DMF (3:1 v/v).
Experimental Workflow
Step 1: Pre-Mixing (The "Cloudy" Phase)
-
Dissolve Precursor A in 10 mL of Methanol/DMF mixture. Sonicate for 5 mins until clear yellow.
-
Add Linker B dropwise while stirring. The solution will darken (yellow
orange) indicating initial imine formation. -
Add Metal Source dissolved in 5 mL Methanol. A precipitate may form immediately. Do not filter.
Step 2: Autoclave Loading
-
Transfer the heterogeneous suspension into a 25 mL Teflon-lined stainless steel autoclave .
-
Fill Factor: Ensure the liquid volume is 50-60% of the liner capacity.[1] (Critical for pressure generation).
-
Seal the autoclave tightly using a torque wrench to ensure uniform seal pressure.
Step 3: Thermal Profile (The "Crystallization" Phase)
-
Ramp Up: 2°C/min to 120°C .
-
Hold: Keep at 120°C for 72 hours .
-
Cool Down: 0.1°C/min to Room Temperature (Slow cooling is essential for single-crystal growth).
Step 4: Isolation & Washing [1]
-
Open autoclave. You should observe block-shaped orange/red crystals at the bottom.[1]
-
Decant the mother liquor.
-
Wash crystals with cold Methanol (2 x 5 mL) to remove unreacted aldehyde.
-
Air dry. Do not heat dry, as solvent molecules in the lattice (solvates) may collapse the framework.
Mechanism & Visualization
The following diagram illustrates the reaction pathway and the "Self-Correcting" nature of solvothermal synthesis. The high pressure allows reversible imine formation, "healing" defects in the crystal lattice.
Caption: Reaction pathway showing the in-situ generation of the sterically hindered Schiff base ligand and subsequent metal coordination under solvothermal pressure.
Characterization & Validation (Self-Validating System)
To confirm the synthesis without expensive equipment initially, use this self-validation logic:
| Technique | Observation | Mechanistic Meaning |
| Visual Inspection | Yellow powder | Transformation from amorphous starting material to ordered lattice.[1] |
| FT-IR | Loss of 1660-1680 cm⁻¹ (C=O) | Complete consumption of the aldehyde.[1] |
| FT-IR | New band at 1600-1620 cm⁻¹ (C=N) | Formation of the Schiff base imine bond. |
| Solubility Test | Insoluble in MeOH/Water | Formation of a stable polymeric/MOF network (Ligands alone are soluble). |
Advanced Characterization (SC-XRD)
For publication, Single Crystal X-Ray Diffraction is required.
-
Expected Space Group: Often
or (Triclinic/Monoclinic). -
Key Feature: Look for Br···Br interactions (< 3.7 Å) or Br···O halogen bonds linking the 1D chains into 2D sheets.
Applications
Biological Activity (Drug Development)
The presence of the 3,5-dibromo moiety is pharmacologically significant. Halogenated phenols often exhibit enhanced lipophilicity, improving cell membrane permeability.
-
Protocol: Dissolve crystals in DMSO (1 mg/mL) and screen against S. aureus (Gram-positive) and E. coli (Gram-negative).[1]
-
Mechanism: The Schiff base complex acts by chelating metal ions essential for bacterial metabolism or by disrupting the cell wall via the halogenated ligand.
Fluorescence Sensing
Zinc(II) complexes of this ligand are typically diamagnetic and fluorescent (closed-shell
-
Application: Detection of nitro-aromatics (explosives) or heavy metal ions in water.[1]
-
Mechanism: Photo-induced Electron Transfer (PET) inhibition upon analyte binding leads to fluorescence quenching or enhancement.[1]
Troubleshooting
Issue: Amorphous Precipitate instead of Crystals.
-
Cause: Cooling was too fast or concentration was too high.
-
Fix: Reduce cooling rate to 0.05°C/min or dilute the reaction mixture by 20%.
Issue: Unreacted Aldehyde (Strong C=O peak in IR).
-
Cause: Steric hindrance of the C3-Br and C4-Me groups prevented condensation.
-
Fix: Add 2 drops of Glacial Acetic Acid to the autoclave mixture to catalyze the imine formation. Increase temperature to 130°C.
Issue: Black Decomposition.
-
Cause: Temperature too high (>150°C) caused ligand degradation.
-
Fix: Reduce temperature to 105°C and extend time to 96 hours.
References
-
Crystal Structure of Analogous Schiff Bases: Fan, Y., You, W., Qian, H. F., Liu, J. L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 64(5), o799.[3]
-
Solvothermal Synthesis of Zn(II) Schiff Base Complexes: Wang, C. C., et al. (2026).[4][5] Solvothermal synthesis of tetranuclear Zinc(II) schiff base complexes: halogen-driven structural modulation. ResearchGate.
-
Halogen Bonding in Crystal Engineering: Ishikawa, Y., & Motohashi, Y. (2014). Crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone.[1] Acta Crystallographica Section E.
-
One-Pot Synthesis Methodology: Sarma, M., & Biswas, P. P. (2023).[6][7] One pot Synthesis of a Zinc complex of Schiff Base derived from Benzil and Cysteine.[6][7] Journal of Synthetic Chemistry.
Sources
- 1. 2973-77-5|3,5-Dibromo-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. 3,5-Dibromo-2-hydroxy-benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. One pot Synthesis of a Zinc complex of Schiff Base derived from Benzil and Cysteine: Characterization and Study of Fluorescence Activity [jsynthchem.com]
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde as a precursor for organic synthesis
This application note provides a comprehensive technical guide on the utilization of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde as a versatile building block in organic synthesis. Designed for drug development professionals and synthetic chemists, this guide explores the mechanistic rationale and provides self-validating protocols for exploiting the unique trifunctional nature of this molecule.
Executive Summary & Structural Profiling
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CAS: 311318-65-7) is a highly substituted salicylaldehyde derivative[1]. Its synthetic utility stems from three distinct reactive domains:
-
Electrophilic Aldehyde: Primed for condensation reactions (imines, olefins).
-
Nucleophilic Ortho-Hydroxyl: Enables tandem intramolecular cyclizations and acts as a coordinating site for metal complexation.
-
Aryl Bromide Handles: Two halogenated sites at the 3 and 5 positions that serve as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Profile & Reactivity Metrics
| Property | Value / Description | Synthetic Implication |
| Chemical Formula | High molecular weight (293.94 g/mol ) due to heavy halogens[2]. | |
| SMILES | C(=O)C1=C(O)C(Br)=C(C)C(Br)=C1 | Defines the ortho-hydroxyaldehyde motif. |
| Electrophilicity | High | Bromo groups withdraw electron density, accelerating nucleophilic attack on the aldehyde. |
| Steric Environment | Encumbered | The C4-methyl and C3/C5-bromines provide significant steric bulk, useful in ligand design. |
Core Synthetic Workflows
Workflow A: Synthesis of Highly Substituted Coumarins via Knoevenagel Condensation
Coumarin derivatives are privileged scaffolds in medicinal chemistry. The condensation of salicylaldehydes with active methylene compounds is the most direct route to coumarin-3-carboxylic esters[3].
Mechanistic Rationale: The proximity of the hydroxyl group to the aldehyde enables a tandem Knoevenagel condensation followed by intramolecular lactonization. Using L-proline as a bifunctional organocatalyst facilitates the reaction via an iminium/enamine intermediate, which significantly lowers the activation energy[3]. The electron-withdrawing bromine atoms on the aromatic ring further activate the aldehyde carbon, accelerating the initial nucleophilic attack.
Self-Validating Protocol:
-
Reagent Charging: In a dried Schlenk tube, add 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde (1.0 equiv, 10 mmol) and diethyl malonate (1.05 equiv, 10.5 mmol).
-
Catalyst Addition: Add L-proline (10 mol%) and absolute ethanol to achieve a 0.5 M concentration.
-
Reaction: Stir the mixture at 80 °C for 18 hours.
-
In-Process QC: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow starting material spot and the emergence of a highly UV-active blue-fluorescent spot under 365 nm indicates successful coumarin formation.
-
-
Isolation: Concentrate the solvent to half its volume under reduced pressure and cool to 4 °C to induce crystallization.
-
Purification: Filter the resulting precipitate and wash with ice-cold ethanol to yield pure ethyl 6,8-dibromo-7-methyl-2-oxo-2H-chromene-3-carboxylate.
Figure 1: L-Proline catalyzed tandem Knoevenagel condensation and lactonization pathway.
Workflow B: Palladium-Catalyzed Dual Suzuki-Miyaura Cross-Coupling
The 3,5-dibromo handles allow for the rapid expansion of the
Mechanistic Rationale:
Aryl bromides readily undergo oxidative addition with Pd(0) species. Because the substrate contains a free, acidic phenol and a reactive aldehyde, side reactions (e.g., aldol condensation or catalyst deactivation) can occur under strongly basic conditions. Utilizing a mild base (
Self-Validating Protocol:
-
Preparation: In a round-bottom flask, dissolve the benzaldehyde precursor (1.0 equiv) and phenylboronic acid (2.5 equiv) in a 1:1 mixture of Toluene and deionized
. -
Degassing: Add
(3.0 equiv) and degas the biphasic mixture by sparging with Argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid. -
Catalysis: Add
(5 mol%) under a positive flow of Argon. -
Reaction: Heat the mixture to 90 °C for 12 hours with vigorous stirring (1000+ rpm to ensure biphasic mixing).
-
In-Process QC: Sample the organic layer for GC-MS. The reaction is complete when the dibromo precursor (m/z ~294) and the mono-coupled intermediate are fully converted to the diphenyl product (m/z ~288).
-
-
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, wash combined organics with brine, dry over
, and purify via silica gel chromatography.
Figure 2: Workflow for the dual Suzuki-Miyaura cross-coupling of the dibrominated precursor.
Workflow C: Synthesis of Tetradentate ONNO Schiff Base Ligands
Salicylaldehydes are the classic precursors for Salen-type ligands. The incorporation of halogens significantly alters the electronic properties of the resulting metal complexes, often enhancing their catalytic or biological activities[5][6].
Mechanistic Rationale: Condensation of the aldehyde with primary diamines (e.g., ethylenediamine) yields tetradentate ONNO ligands. The bulky bromine atoms at the 3,5-positions sterically encumber the coordination sphere. This steric bulk is highly advantageous for tuning the stereoelectronic environment of the resulting Pd(II) or Ni(II) complexes, forcing incoming substrates into specific trajectories during catalysis[6].
Self-Validating Protocol:
-
Dissolution: Dissolve 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde (2.0 equiv) in hot absolute ethanol.
-
Amine Addition: Slowly add a solution of ethylenediamine (1.0 equiv) in ethanol dropwise to prevent the formation of polymeric side products.
-
Activation: Add 3 drops of glacial acetic acid. The acid acts as a catalyst by protonating the aldehyde oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine.
-
Reaction: Reflux the mixture for 4 hours.
-
In-Process QC: A deep yellow/orange precipitate will form as the highly conjugated Schiff base is generated, which is significantly less soluble in ethanol than the starting materials[5].
-
-
Isolation: Filter the hot solution, wash the precipitate with cold ethanol, and dry under vacuum to yield the pure ONNO ligand, ready for metalation.
Quantitative Data Summary
Table 2: Comparison of Synthetic Workflows
| Workflow | Primary Reagents | Catalyst / Promotor | Temp / Time | Typical Yield | Downstream Application |
| A: Coumarin Synthesis | Diethyl malonate | L-Proline (10 mol%) | 80 °C / 18h | 85-94% | Fluorescent probes, anticoagulants |
| B: Dual Suzuki Coupling | Phenylboronic acid | 90 °C / 12h | 70-82% | Extended | |
| C: Schiff Base Ligand | Ethylenediamine | Glacial Acetic Acid (cat.) | Reflux / 4h | 75-85% | Homogeneous catalysis (Pd/Ni complexes) |
References
-
[1] CymitQuimica. CAS 311318-65-7: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde. Retrieved from:
-
[2] Molaid. 3,5-dibromo-2-hydroxy-4-methyl-benzaldehyde | 311318-65-7. Retrieved from:
-
[3] Biomedical Journal of Scientific & Technical Research. Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Retrieved from:
-
[5] Natural Sciences Publishing. Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo -... Retrieved from:
-
[4] ACS Omega. PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. Retrieved from:
-
[6] PubMed Central (NIH). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. Retrieved from:
Sources
- 1. CAS 311318-65-7: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde [cymitquimica.com]
- 2. 3,5-dibromo-2-hydroxy-4-methyl-benzaldehyde - CAS号 311318-65-7 - 摩熵化学 [molaid.com]
- 3. biomedres.us [biomedres.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Precipitation of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Target Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1][2] Scope: Solubility optimization, crystallization control, impurity management, and yield maximization.
Introduction
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (often referred to as 3,5-dibromo-4-methylsalicylaldehyde) is a critical intermediate in the synthesis of Schiff base ligands and pharmaceutical active ingredients.[1][2][3][4][5] Its purification is frequently complicated by its tendency to "oil out" or form amorphous solids rather than crystalline precipitates.[1][2]
This guide synthesizes physiochemical data with practical process engineering to resolve these specific isolation challenges.
Module 1: Solubility & Solvent Selection
Core Principle: This compound is a halogenated phenol .[1][2][5] Its solubility is governed by the competition between the hydrophobic brominated ring and the hydrophilic phenolic hydroxyl/aldehyde groups.
Solubility Profile Table
| Solvent Class | Solvent | Solubility Status | Application Note |
| Protics | Methanol, Ethanol | High (Warm) | Ideal for recrystallization when mixed with water.[1][2][3][5] |
| Acids | Glacial Acetic Acid | High (Hot) | Standard reaction solvent; excellent for initial isolation but risk of oiling out.[1][2][5] |
| Chlorinated | DCM, Chloroform | High | Good for extraction; poor for crystallization (too soluble).[1][2] |
| Non-Polars | Hexanes, Heptane | Low | Excellent anti-solvent to induce precipitation.[1][2][5] |
| Aqueous | Water (pH < 5) | Insoluble | The primary anti-solvent.[1][2][5] |
| Aqueous | Water (pH > 8) | Soluble | Forms the phenolate salt (yellow solution).[1][2] Avoid for isolation. |
Q: Why does my product dissolve in water during washing?
A: This is likely a pH issue .[1][2][5] The two electron-withdrawing bromine atoms significantly increase the acidity of the phenolic proton.[2][3][5] While typical phenols have a pKa of ~10, 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde has a predicted pKa in the range of 6.0–7.0 [1].[1][2][3][5]
-
Diagnosis: If your wash water is neutral or slightly basic (pH ≥ 7), the compound deprotonates into its water-soluble phenolate form.[1][2][5]
-
Solution: Acidify all aqueous wash steps (water or anti-solvent) to pH 3–4 using dilute HCl or acetic acid to ensure the molecule remains in its neutral, insoluble state.[1][2][5]
Module 2: Troubleshooting "Oiling Out"
The Issue: Instead of forming crystals, the product separates as a separate liquid phase (oil) upon cooling, which eventually hardens into an impure glass.[1]
Mechanism: This occurs when the temperature of phase separation (saturation point) is higher than the melting point of the solvated solid.[1][2][5] Impurities lower the melting point further, exacerbating the issue.[1]
Protocol: Recovering from an Oiled-Out State
-
Re-dissolve: Heat the mixture until the oil layer fully dissolves back into the solvent.
-
Adjust Solvent Composition: Add more of the "good" solvent (e.g., Ethanol) to lower the saturation temperature below the compound's melting point (approx. 90–110°C range for this class of compounds [2]).[1][2]
-
Seeding (Critical): Allow the clear solution to cool to just above the cloud point. Add a seed crystal of pure product.
-
Slow Cooling: Insulate the flask. Rapid cooling traps impurities and promotes oiling.[1][2]
Decision Logic for Crystallization
The following diagram outlines the decision process for selecting the correct crystallization strategy based on observed behavior.
Figure 1: Decision tree for troubleshooting crystallization outcomes.
Module 3: Impurity Management
Common Impurities:
-
Mono-bromo species: (3-bromo-2-hydroxy-4-methylbenzaldehyde).[1][2][3][5] Caused by insufficient bromine or low reaction temperature.[1][2]
-
Oxidation products: (3,5-dibromo-2-hydroxy-4-methylbenzoic acid).[1][2][3][5] Caused by exposure to air/oxidants.[1][2]
Q: How do I remove the mono-bromo impurity?
A: Recrystallization is often ineffective due to structural similarity.[1][2][3][5]
-
Chemical Method: If the mono-bromo content is high (>5%), consider re-subjecting the crude solid to the bromination conditions (Br2/Acetic Acid) for a short period to drive the reaction to completion [3].[1][2][5]
-
Purification: The di-bromo product is significantly more lipophilic and acidic.[1][2][3][5]
Module 4: Synthesis & Reaction Control
Context: The standard synthesis involves the bromination of 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid.[1][2][3][5]
Step-by-Step Optimization
-
Temperature Control: Maintain reaction temperature between 20–30°C . Higher temperatures (>50°C) increase the risk of oxidizing the aldehyde to a carboxylic acid.[1]
-
Reagent Addition: Add bromine (diluted in acetic acid) dropwise . A high local concentration of bromine can lead to over-bromination or oxidative side reactions.[1][2]
-
Quenching: Pour the reaction mixture into ice-cold water .
-
Troubleshooting: If the product precipitates as a sticky gum, vigorous stirring (mechanical stirring preferred) is required to break up the solid and release trapped acetic acid/bromine.[1]
-
Quantitative Data: Yield vs. Solvent
| Solvent System | Typical Yield | Purity Profile | Risk Factor |
| Acetic Acid / Water | 75–85% | Moderate (Traps acid) | High risk of oiling out if water added too fast.[1][2][3][5] |
| Methanol / Water | 60–70% | High | Lower yield due to solubility in MeOH.[1][2][5] |
| DCM / Hexane | 65–75% | High | Excellent for removing polar impurities.[1][2][5] |
References
-
PubChem. (2025).[1][2][6] 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Compound Summary. Retrieved from [Link][1]
Sources
- 1. 3,5-Dibromo-2,4-dihydroxybenzaldehyde | C7H4Br2O3 | CID 735455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 4. 3-HYDROXY-4-METHYL-BENZALDEHYDE CAS#: 57295-30-4 [m.chemicalbook.com]
- 5. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 6. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Recrystallization of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
[1][2]
Compound Profile & Solubility Logic
Before selecting a solvent, it is critical to understand the physicochemical behavior of your target molecule.[1][2][3]
-
Chemical Structure: The molecule features a salicylaldehyde core (2-hydroxybenzaldehyde) substituted with a methyl group at position 4 and bromine atoms at positions 3 and 5.[1][2]
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl (C2-OH) and the carbonyl oxygen (C1-CHO).[1][2]
-
Lipophilicity: The addition of two bromine atoms and a methyl group increases the lipophilicity (
), suggesting that while polar protic solvents (alcohols) will dissolve it when hot, water will act as a very strong anti-solvent.[1][2][3]
Solvent Selection Matrix
| Solvent System | Role | Suitability | Mechanism of Action |
| Glacial Acetic Acid | Primary Choice | High | Excellent temperature-dependent solubility profile.[1][2][3] Effectively solubilizes polar impurities and unreacted starting materials while crystallizing the less polar dibromo product upon cooling.[1][2] |
| Ethanol / Water | Alternative | High | Classic "Solvent/Anti-solvent" pair.[1][2] The compound dissolves in hot ethanol; water reduces solubility to induce nucleation.[1][2][3] Best for removing inorganic salts.[1][2] |
| Chloroform / Hexane | Specialized | Medium | Use if the compound "oils out" in alcohols.[1][2] The non-polar nature of the target aligns well with chloroform; hexane acts as the anti-solvent.[1][2] |
| Acetone / Water | Alternative | Medium | Similar to Ethanol/Water but with higher volatility.[1] Good for rapid drying but risks "crashing out" amorphous solids if water is added too quickly.[1][2] |
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
Cause: This occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated product, or if the solution is too concentrated (supersaturated) at a temperature where the product is liquid.[1][2] Solution:
-
Re-heat the mixture until the oil dissolves.
-
Add more solvent (primary solvent) to slightly dilute the solution.[1][2]
-
Cool more slowly. Wrap the flask in a towel or place it in a warm water bath that cools naturally to room temperature.
-
Seed It: If you have any solid crystals from a previous batch, add a tiny amount at roughly 5-10°C below the expected melting point.[1]
Q2: The crystals are orange/red instead of pale yellow. Is this an impurity?
Cause: The color is likely due to trapped free bromine (
-
Bisulfite Wash: Before recrystallization, dissolve the crude solid in an organic solvent (e.g., DCM) and wash with 5% aqueous Sodium Bisulfite (
).[1][2][3] This reduces colored to colorless bromide ions.[1] -
Solvent Switch: Recrystallizing from Glacial Acetic Acid often helps sequester these colored impurities in the mother liquor better than ethanol.[1][2]
Q3: My yield is low (<50%). Where is my product?
Cause: The product may be too soluble in the mother liquor, or you used too much solvent.[1][2][3] Solution:
-
Concentrate: Rotovap the mother liquor to half volume and cool again to harvest a "second crop."
-
Check pH: Phenols are acidic (
).[1][2][3] If your solvent is basic or if you performed a basic workup, the compound might be deprotonated and soluble in water.[1][2] Ensure the pH is slightly acidic (pH 4-5) to keep it in the neutral, precipitable form.[1][2]
Step-by-Step Protocol: The "Acetic Acid" Method[1][3]
This method is recommended for maximizing purity, particularly for removing mono-brominated byproducts.[1][2]
Safety: Work in a fume hood. Glacial acetic acid is corrosive.[1][2]
-
Preparation: Place crude 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Dissolution: Add Glacial Acetic Acid (approx. 15–20 mL) and a magnetic stir bar.
-
Heating: Heat the mixture to near boiling (~100°C) on a stir plate.
-
Filtration (Optional): If insoluble black specks are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a glass frit.
-
Crystallization:
-
Harvesting: Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Filtration: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the crystal cake with cold water (to remove acid) followed by a small amount of cold hexanes (to help drying).[1][2][3]
-
Drying: Dry in a vacuum oven at 40°C or air dry overnight.
Decision Logic Visualization
The following diagram illustrates the logical flow for selecting the optimal solvent based on experimental observations.
Caption: Decision tree for selecting the appropriate recrystallization solvent system based on solubility and phase behavior.
References
-
Sigma-Aldrich. 3,5-Dibromosalicylaldehyde Product Specification. (Analogous compound data for solubility benchmarks). Retrieved from .[1][2]
-
PubChem. Compound Summary: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.[1][2] National Library of Medicine.[1] Retrieved from .[1][2]
-
Santa Cruz Biotechnology. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Product Data. Retrieved from .[1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for recrystallization of halogenated phenols and aldehydes). 5th Edition. Longman Scientific & Technical.[1]
Technical Support Center: Navigating Steric Hindrance in Reactions of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Welcome to the technical support center for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging building block. Here, we address common experimental hurdles with in-depth explanations, troubleshooting guides, and validated protocols to help you navigate the intricacies of its reactivity.
Introduction: Understanding the Challenge
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is a valuable starting material in organic synthesis due to its multiple functional groups, which allow for a variety of subsequent transformations. However, the substitution pattern on the aromatic ring presents a significant challenge: steric hindrance. The two bromine atoms flanking the hydroxyl group, along with the adjacent methyl and aldehyde moieties, create a crowded environment that can impede access to the reactive sites. This guide will provide strategies to overcome these steric barriers and achieve successful outcomes in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic additions to the aldehyde group so sluggish?
The aldehyde in 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is sterically hindered by the adjacent hydroxyl and bromine groups. This crowding can make it difficult for nucleophiles to approach the carbonyl carbon. Additionally, the electron-donating nature of the hydroxyl group can slightly reduce the electrophilicity of the aldehyde.
Troubleshooting:
-
Use smaller nucleophiles: If possible, opt for less bulky nucleophiles.
-
Increase reaction temperature: Providing more thermal energy can help overcome the activation barrier.
-
Employ Lewis acid catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the aldehyde and facilitating nucleophilic attack. Common choices include TiCl₄, MgBr₂, and Sc(OTf)₃. Be mindful that some Lewis acids may also interact with the hydroxyl group.
Q2: I'm struggling with low yields in my O-alkylation/acylation reactions. What can I do?
The hydroxyl group is sterically shielded by the two large bromine atoms in the ortho positions. This makes it a poor nucleophile and hinders the approach of electrophiles.
Troubleshooting:
-
Use a strong, non-nucleophilic base: A strong base is needed to deprotonate the hydroxyl group effectively, but a bulky, non-nucleophilic base like potassium tert-butoxide or sodium hydride is less likely to compete in the reaction.
-
Choose a highly reactive electrophile: Opt for more reactive alkylating or acylating agents, such as alkyl triflates or acid chlorides, over less reactive ones like alkyl bromides or anhydrides.
-
Consider Williamson Ether Synthesis conditions: This classic method, when optimized, can be effective. Use a strong base to form the phenoxide, and then add the alkyl halide. Higher temperatures and a polar aprotic solvent like DMF or DMSO can improve reaction rates.
Q3: My palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are not proceeding as expected. What are the key factors to consider?
The bromine atoms are in a sterically congested environment, which can make oxidative addition to the palladium catalyst difficult. The choice of catalyst, ligand, and base is critical for success.
Troubleshooting:
-
Catalyst Selection: For sterically hindered aryl halides, electron-rich and bulky phosphine ligands are often required. Ligands like SPhos, XPhos, and RuPhos have been shown to be effective in promoting the oxidative addition step.
-
Base Selection: The choice of base is crucial and can be substrate-dependent. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred to minimize side reactions.
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The reaction may require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Nucleophilic Addition to the Aldehyde
Scenario: A Grignard reaction with 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde is giving low conversion to the desired secondary alcohol.
Underlying Issue: The steric hindrance around the aldehyde is impeding the approach of the Grignard reagent. Additionally, the acidic proton of the hydroxyl group will quench one equivalent of the Grignard reagent.
Step-by-Step Protocol:
-
Protection of the Hydroxyl Group:
-
Dissolve 1 equivalent of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde in anhydrous THF.
-
Add 1.1 equivalents of a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and 1.2 equivalents of imidazole.
-
Stir at room temperature until TLC or LC-MS analysis shows complete protection.
-
Work up the reaction and purify the protected aldehyde.
-
-
Grignard Reaction:
-
Dissolve the protected aldehyde in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry, and concentrate.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.5 equivalents).
-
Stir at room temperature until the deprotection is complete.
-
Work up and purify the final secondary alcohol.
-
Data Summary Table:
| Step | Key Reagents | Purpose | Expected Outcome |
| 1 | TBDMSCl, Imidazole | Protect the hydroxyl group | High yield of the silyl-protected aldehyde |
| 2 | Grignard Reagent | Form the C-C bond | High conversion to the protected secondary alcohol |
| 3 | TBAF | Remove the protecting group | High yield of the final product |
Logical Workflow Diagram:
Caption: Workflow for successful nucleophilic addition.
Guide 2: Successful Suzuki Cross-Coupling
Scenario: A Suzuki coupling reaction between 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde and a boronic acid is failing or giving a complex mixture of products.
Underlying Issue: The steric hindrance at the bromine positions requires a highly active catalyst system. The unprotected hydroxyl group can also interfere with the catalytic cycle.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Ensure the 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde and the boronic acid are pure and dry.
-
-
Reaction Setup:
-
In a reaction vessel, combine 1 equivalent of the aldehyde, 1.5 equivalents of the boronic acid, and 3 equivalents of a suitable base (e.g., K₃PO₄).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a specialized ligand (e.g., SPhos, 10 mol%). The use of pre-catalysts like SPhos-Pd-G3 can also be beneficial.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent (e.g., 1,4-dioxane/water, 4:1) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, consider increasing the temperature or adding more catalyst.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ with SPhos, or SPhos-Pd-G3 | Bulky, electron-rich ligands promote oxidative addition at hindered sites. |
| Base | K₃PO₄ or Cs₂CO₃ | Mild bases are often effective and minimize side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki couplings. |
| Temperature | 80-100 °C | Higher temperatures are often needed to overcome steric barriers. |
Decision-Making Diagram for Catalyst Selection:
Caption: Catalyst selection flowchart for Suzuki coupling.
References
-
Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Bromo- and Chloro-Substituted Pyridines and Diazines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: SPhos-Pd-G3: A Highly Active and Versatile Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions Source: Organic Letters URL: [Link]
Technical Support Center: Handling Moisture Sensitivity of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Imines
Welcome to the Advanced Application Support Center. Subject: Stability & Handling Protocols for Halogenated Salicylaldimines. Ticket Priority: High (Moisture-Induced Hydrolysis Risk).
Core Technical Brief: The Hydrolysis Mechanism
Before troubleshooting, it is critical to understand why your compound is sensitive. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde imines are Schiff bases (azomethines).[1] Their formation is a reversible condensation reaction governed by thermodynamic equilibrium.
The Equilibrium Trap
While the ortho-hydroxyl group in your precursor (3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde) provides some stability via intramolecular hydrogen bonding (forming a pseudo-six-membered ring), the 3,5-dibromo substituents are strongly electron-withdrawing. This increases the electrophilicity of the imine carbon (
The Consequence: In the presence of trace moisture, the equilibrium shifts left, hydrolyzing the imine back into the starting aldehyde and amine. This is often catalyzed by trace acids (e.g., from silica gel) or prolonged exposure to humid air.
Interactive Troubleshooting Guide (Q&A)
Category A: Synthesis & Isolation[2]
Q: I synthesized the imine in ethanol, but I obtained a sticky oil instead of a solid. What happened? A: This is the classic "Oiling Out" phenomenon caused by incomplete water removal.
-
Diagnosis: The reaction produces water.[2][3] If the solvent is "wet" ethanol (95%) or if the water byproduct isn't removed, the equilibrium prevents crystallization.
-
Protocol Fix:
-
Switch Solvent: Use anhydrous methanol or absolute ethanol stored over 3Å molecular sieves.
-
Chemical Drying: Add a dehydrating agent directly to the reaction flask (e.g., anhydrous
or activated 4Å molecular sieves) during reflux to trap water as it forms. -
Induce Crystallization: If an oil forms, triturate (scratch the flask walls) with cold, anhydrous diethyl ether or hexane.
-
Q: Can I purify my product using column chromatography on silica gel? A: Stop immediately.
-
The Risk: Silica gel is slightly acidic (
). This acidity catalyzes the hydrolysis of the imine bond, decomposing your product on the column.[4] You will likely elute the starting aldehyde (3,5-dibromo-2-hydroxy-4-methylbenzaldehyde) instead of your imine. -
The Solution:
-
Method A (Preferred): Recrystallization. Use hot ethanol/acetonitrile mixtures.
-
Method B (If chromatography is mandatory): Use Basic Alumina or pre-treat the silica gel with 1-2% triethylamine in the eluent to neutralize acidic sites.
-
Category B: Storage & Stability
Q: My bright yellow crystals turned pale/white after a week on the bench. Is it degraded? A: Yes. This color shift is a visual indicator of hydrolysis.
-
Mechanism: Schiff bases of salicylaldehydes are typically yellow/orange due to the conjugated
-system and intramolecular charge transfer. The starting amine and aldehyde (or their hydrates) are often colorless or pale. -
Verification: Run a TLC. If you see two spots corresponding to the aldehyde and amine, hydrolysis has occurred.
-
Storage Protocol:
-
Store in a desiccator over
or silica gel. -
Flush vials with Nitrogen or Argon before sealing.[5]
-
Keep at
or to kinetically slow the hydrolysis rate.
-
Category C: Analytical & Biological Assays[7]
Q: I see a small aldehyde peak in my NMR spectrum (
-
The Culprit: Chloroform (
) often contains trace acidity ( ) and moisture. -
Test: Filter your
through basic alumina before dissolving the sample. If the aldehyde peak disappears or diminishes in a fresh, neutralized sample, your bulk solid is likely pure.
Q: How do I test this compound in biological assays (MIC/Cytotoxicity) if it hates water? A: This is a critical experimental design challenge.
-
The Problem: Biological media are aqueous.[3] Your compound will hydrolyze over the 24-48h incubation period, meaning you might be measuring the toxicity of the aldehyde/amine mixture, not the imine.
-
Protocol:
-
Stock Solution: Prepare high-concentration stocks in 100% DMSO (anhydrous). DMSO binds water and can retard hydrolysis.
-
Time-Zero Control: Perform a stability check by diluting the compound in the culture media and analyzing it by HPLC/UV-Vis immediately (
) and at . -
Data Integrity: If hydrolysis is fast (
), report the activity as "unstable precursor" or chemically modify the imine (e.g., reduce it to an amine ) which is stable, though this changes the pharmacophore.
-
Visualizing the Workflow
Figure 1: The Hydrolysis Stability & Troubleshooting Logic
Caption: Decision tree for diagnosing and rectifying stability issues with 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde imines.
Standard Operating Procedures (SOPs)
SOP 1: Anhydrous Synthesis Protocol
-
Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar and a reflux condenser fitted with a
drying tube or balloon. -
Solvent: Use absolute ethanol (dried over 3Å molecular sieves for 24h).
-
Reactants: Dissolve 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (1 eq) and the amine (1 eq).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid .
-
Note: While acid catalyzes hydrolysis, it is also required to protonate the carbonyl oxygen to initiate nucleophilic attack during synthesis. The key is removing the water produced.[2]
-
-
Reflux: Heat to reflux for 4–6 hours.
-
Isolation: Cool to room temperature. If crystals do not form, evaporate solvent to 50% volume and cool to
. -
Wash: Filter precipitate and wash with cold, anhydrous ethanol . Dry in a vacuum desiccator over
.
SOP 2: Assessing Stability in Aqueous Media (For Biologists)
-
Prepare a
mM stock solution in DMSO. -
Dilute to
M in Phosphate Buffered Saline (PBS, pH 7.4). -
Measure UV-Vis spectrum (
nm) at . -
Fail Criteria: A shift in
or isosbestic points indicates hydrolysis. If degradation occurs within 1 hour, the compound is unsuitable for long-duration assays without stabilization.
References
-
Synthesis & Structural Characterization
-
Hydrolysis Mechanism of Imines
- Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society, 85(18), 2843–2848.
- Relevance: The foundational text on the pH-dependence and kinetics of imine hydrolysis.
-
Handling Air-Sensitive Reagents
-
Wipf, P. (2014).[5] "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, Department of Chemistry.
- Relevance: Standard protocols for drying glassware and solvents essential for preventing "oiling out."
-
-
Biological Assay Solvent Effects
-
Kalluru, S., et al. (2023).[7][8] "Synthesis and Characterization of Schiff Base... and their Ni(II) and Zn(II) Complexes." Journal of Advanced Scientific Research, 14(1).
- Relevance: Demonstrates the synthesis conditions (reflux/ethanol/acetic acid) and biological testing parameters for similar salicylaldimines.
-
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Imine formation-Typical procedures - operachem [operachem.com]
- 3. Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
FTIR Spectrum Analysis of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde: A Comparative Guide to ATR vs. KBr Transmission Methods
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter is the precise spectral resolution of highly functionalized aromatic compounds. For researchers synthesizing Schiff bases or transition metal complexes, 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde serves as a critical precursor. Validating its structural integrity relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy—specifically, the accurate characterization of its carbonyl (
This guide objectively compares the performance of the two dominant FTIR sampling technologies—Attenuated Total Reflectance (ATR) accessories and Potassium Bromide (KBr) Pellet presses —when analyzing the complex carbonyl peak of this specific salicylaldehyde derivative.
The Analyte: Mechanistic Breakdown of the Carbonyl Peak
Before comparing analytical products, we must understand the causality behind the analyte's spectral behavior. In an unassociated, simple benzaldehyde, the
-
Intramolecular Hydrogen Bonding (Dominant Force): The ortho-hydroxyl group forms a tight, six-membered hydrogen-bonded ring with the carbonyl oxygen. This interaction lengthens the C=O double bond, reducing its force constant and causing a significant red-shift (lower wavenumber).
-
Inductive Electron Withdrawal (-I Effect): The highly electronegative bromine atoms at the 3- and 5-positions withdraw electron density from the aromatic ring. This slightly opposes the H-bonding effect by attempting to increase the double-bond character of the carbonyl.
-
Hyperconjugation (+I Effect): The 4-methyl group donates electron density into the
-system, further modulating the bond strength.
As documented in comprehensive studies of , capturing the precise wavenumber of this uncoordinated
Electronic and steric factors influencing the carbonyl stretching frequency (νC=O).
Product Comparison: ATR-FTIR vs. KBr Pellet Transmission
When selecting the hardware to resolve this peak, laboratories must weigh throughput against optical fidelity.
Attenuated Total Reflectance (ATR) Accessories
Modern units equipped with Diamond or ZnSe crystals are the industry standard for rapid screening. They operate by passing an IR beam through a high-refractive-index crystal, creating an evanescent wave that penetrates the solid sample (typically 0.5 to 2.0 µm deep).
-
The Advantage: Zero sample preparation. The crystalline powder is analyzed directly, eliminating the risk of introducing external moisture.
-
The Drawback for Carbonyls: ATR spectra are subject to anomalous dispersion. Because the refractive index of the sample changes drastically across strong absorption bands (like the C=O stretch), the resulting peak often appears asymmetric or slightly red-shifted compared to its true transmission value.
KBr Pellet Press Systems (Transmission FTIR)
The classic hydraulic press method remains the gold standard for absolute quantitative accuracy. The sample is diluted (1-2%) in an IR-transparent KBr matrix and pressed into a solid disk.
-
The Advantage: It produces a true transmission spectrum that adheres strictly to the Beer-Lambert law. As highlighted by , KBr pellets provide superior baseline resolution and highly symmetric peaks, ideal for library matching.
-
The Drawback for Carbonyls: KBr is fiercely hygroscopic. If the pellet absorbs atmospheric moisture, the water bending vibration (
) appears as a broad band at ~1630–1640 cm⁻¹. This artifact is dangerously close to the hydrogen-bonded carbonyl peak (~1670 cm⁻¹) of our target compound, potentially convoluting the signal and creating a false shoulder.
Decision matrix for selecting the optimal FTIR sampling technique for solid benzaldehydes.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, every analytical run must include internal validation. Below are the optimized protocols for both methodologies.
Protocol A: Diamond ATR-FTIR Measurement
-
Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Allow to dry. Run a background scan (Air). Self-Validation: Inspect the background for any residual peaks; a flat line at 100% transmittance confirms a clean optical path.
-
Sample Application: Deposit 2-5 mg of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the software's pressure gauge indicates optimal contact. (Insufficient pressure leads to a weak
signal due to poor evanescent wave penetration). -
Acquisition: Scan at 4 cm⁻¹ resolution, 32 scans, from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm post-run to mathematically adjust for wavelength-dependent penetration depth.
Protocol B: Moisture-Free KBr Pellet Transmission
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours. Store in a desiccator.
-
Trituration: Weigh ~1.5 mg of the analyte and ~150 mg of dry KBr. Grind the mixture in an agate mortar for 3-5 minutes. Causality: The particle size must be reduced to < 2 µm (smaller than the IR wavelength) to prevent the Christiansen effect (baseline scattering).
-
Pressing: Transfer the powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 5 minutes using a hydraulic press.
-
Self-Validation Check: Before analyzing the sample, run a blank KBr pellet (prepared identically but without the analyte). If a peak at ~1640 cm⁻¹ is present in the blank, the KBr is wet, and the sample's carbonyl region will be compromised. Do not proceed until the blank is moisture-free.
-
Acquisition: Place the sample pellet in the transmission holder and scan at 4 cm⁻¹ resolution, 32 scans.
Quantitative Data Presentation
The following table summarizes the experimental performance differences observed when analyzing the
| Parameter | Diamond ATR-FTIR | KBr Pellet Transmission | Analytical Impact |
| Carbonyl Peak ( | ~1668 cm⁻¹ (Apparent Shift) | ~1674 cm⁻¹ (True Value) | ATR shows a slight red-shift due to anomalous dispersion of the strong C=O dipole. |
| Peak Symmetry | Asymmetric (Tailing at low freq.) | Highly Symmetric | KBr provides superior, undistorted resolution for structural confirmation. |
| Signal-to-Noise (S/N) | Moderate | High | KBr's longer effective pathlength enhances the detection of trace impurities. |
| Moisture Interference | None | High ( | Wet KBr will obscure the lower-frequency side of the hydrogen-bonded C=O band. |
| Preparation Time | < 1 minute | 10 - 15 minutes | ATR dominates in high-throughput synthetic workflows. |
Conclusion & Best Practices
For routine synthetic verification of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, ATR-FTIR is the recommended product due to its speed and immunity to moisture artifacts. However, researchers must mentally account for the slight asymmetry and wavenumber shift of the carbonyl peak caused by the physics of internal reflection.
Conversely, if the goal is to publish high-fidelity reference spectra, perform rigorous library matching, or detect trace unreacted starting materials, the KBr Pellet Press remains unparalleled. The critical caveat is that the operator must enforce strict anhydrous protocols; otherwise, the water bending mode will fatally convolute the very carbonyl peak they are attempting to measure.
References
-
Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity Source: MDPI URL:[Link]
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Solution URL:[Link]
-
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL:[Link]
Comparative Guide: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde vs. Methoxy Derivatives
This technical guide compares 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde with its 4-methoxy analog (3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde) and related derivatives. It synthesizes experimental data, structural analysis, and synthetic protocols to aid in lead optimization for antimicrobial and anticancer drug development.
Executive Summary & Technical Specifications
The introduction of bromine atoms at the 3- and 5-positions of the salicylaldehyde core significantly enhances lipophilicity and biological activity. The 4-position substituent (methyl vs. methoxy) acts as a critical "tuning knob" for electronic properties, influencing pKa, solubility, and receptor binding affinity.
Physicochemical Comparison Profile
| Feature | 4-Methyl Derivative (Target) | 4-Methoxy Derivative (Alternative) | Impact on Performance |
| IUPAC Name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | — |
| Formula | C₈H₆Br₂O₂ | C₈H₆Br₂O₃ | Methoxy adds H-bond acceptor capability. |
| Mol. Weight | 293.94 g/mol | 309.94 g/mol | Slight increase in steric bulk for 4-OMe. |
| Electronic Effect | Weakly activating (+I) | Strongly activating (+M >> -I) | 4-OMe increases electron density on carbonyl oxygen. |
| Lipophilicity | High (LogP ~3.3) | Moderate-High (LogP ~2.9) | Methyl is more lipophilic; Methoxy improves aqueous solubility slightly. |
| pKa (Phenolic) | ~6.5 - 7.0 (Estimated) | ~7.2 - 7.8 (Estimated) | Methoxy destabilizes the phenoxide anion relative to methyl. |
| Primary Utility | Proteomics, Schiff Base Precursor | Antifungal, Larvicidal, Anti-biofilm | Methyl for hydrophobic pockets; Methoxy for H-bond networks. |
Synthesis & Manufacturing Protocols
The synthesis of both compounds follows a standard electrophilic aromatic substitution (bromination) pathway. However, the 4-methoxy derivative requires stricter temperature control due to the higher reactivity of the starting material (activated ring).
Workflow Diagram: Divergent Synthesis
Caption: Comparative synthesis showing temperature sensitivity for the activated methoxy substrate.
Experimental Protocol: Bromination of 2-Hydroxy-4-substituted-benzaldehydes
Objective: Synthesize 3,5-dibromo derivatives with >95% purity.
Reagents:
-
Precursor (4-methyl or 4-methoxy-2-hydroxybenzaldehyde): 10 mmol
-
Bromine (
): 22 mmol (1.1 eq per site) -
Glacial Acetic Acid: 20 mL
-
Sodium Acetate (buffer): 2.0 g
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the starting aldehyde in 15 mL of glacial acetic acid containing sodium acetate.
-
Critical Step: For the 4-methoxy derivative, cool the solution to 0–5°C in an ice bath. The methoxy group strongly activates the ring, increasing the risk of oxidation or polymerization if the reaction is too exothermic.
-
For the 4-methyl derivative, room temperature (25°C) is sufficient.
-
-
Bromination: Add a solution of bromine (22 mmol) in 5 mL acetic acid dropwise over 30 minutes.
-
Observation: The solution will turn deep orange/red.[1]
-
-
Reaction:
-
4-Methyl: Heat to 60°C for 2 hours to ensure complete substitution at the sterically hindered 3-position.
-
4-Methoxy: Stir at room temperature for 4 hours. Do not heat above 40°C to avoid demethylation or tar formation.
-
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form immediately.
-
Purification: Filter the solid, wash with cold water (3x 20 mL) to remove acid and traces of bromine. Recrystallize from ethanol/water (4-methyl) or methanol (4-methoxy).
Biological Performance & SAR Analysis
The biological activity of these compounds is largely governed by their ability to form Schiff bases with protein amino groups or chelate metal ions in metalloenzymes.
Comparative Biological Activity Data
| Target / Assay | 4-Methyl Activity | 4-Methoxy Activity | Mechanism of Action Note |
| Antibacterial (S. aureus) | Moderate (MIC: ~25 µg/mL) | High (MIC: ~12.5 µg/mL) | Methoxy derivative shows superior penetration and H-bonding in polar active sites [1]. |
| Antifungal (C. albicans) | Low | High (MIC: 0.037 mM) | 4-OMe derivatives disrupt ergosterol biosynthesis more effectively [2]. |
| Larvicidal (A. gambiae) | Moderate (LD50: ~22 µg/mL) | Antagonistic (Lower activity) | In larvicidal models, the methoxy group can be antagonistic compared to the methyl or unsubstituted forms [3]. |
| Biofilm Inhibition | Moderate | High | 4-OMe derivative inhibits P. mirabilis crystalline biofilm formation by ~55% [4]. |
Structure-Activity Relationship (SAR) Logic
The 4-methoxy group exerts a "push-pull" electronic effect that is distinct from the 4-methyl group:
-
Electronic Push: The methoxy group is a strong Resonance Donor (+M). This increases the electron density on the carbonyl oxygen and the phenolic oxygen.
-
Consequence: This makes the phenolic proton less acidic (higher pKa) but makes the carbonyl oxygen a better Lewis base for metal chelation (e.g., in urease inhibition).
-
-
Lipophilic Pull: The methyl group (+I effect) primarily adds lipophilicity without significantly altering the electronic distribution of the ring pi-system compared to the methoxy.
-
Consequence: The 4-methyl analog is better suited for targets requiring deep hydrophobic pocket insertion, whereas the 4-methoxy analog excels in targets with polar residues capable of hydrogen bonding.
-
Caption: SAR divergence driven by electronic (Resonance vs. Inductive) and steric factors.
Crystallographic & Structural Insights
X-ray diffraction studies reveal distinct packing motifs that influence solid-state stability and solubility.
-
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde: Exhibits a layer packing structure stabilized by weak
stacking interactions (centroid-centroid distance ~3.7–4.0 Å). The methyl group creates a steric bump that slightly disrupts the planarity of the stacking [5]. -
Methoxy Derivatives: Often form centrosymmetric dimers or infinite chains due to the additional hydrogen-bond accepting capability of the methoxy oxygen. This often results in higher melting points and lower solubility in non-polar solvents compared to the methyl analog [6].
References
-
Erturk, K., et al. (2020). Synthesis and antimicrobial properties of Schiff bases derived from halogenated benzaldehydes. National Institutes of Health (NIH).
-
Srinivasan, S., et al. (2021).[2] Antifungal evaluation of pyrene-based Schiff bases against Candida species. MDPI Molecules.
-
Kigondu, E. M., et al. (2021). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde and Structural Analogues on Anopheles gambiae eggs. bioRxiv.
-
Viszwapriya, D., et al. (2019). Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm. Frontiers in Cellular and Infection Microbiology.
-
Fan, Y., et al. (2008).[3] Crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E.
-
BenchChem Technical Support. (2025). Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. BenchChem.[4]
Sources
A Researcher's Guide to the UV-Vis Absorption Characteristics of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde: A Comparative and Methodological Analysis
For researchers and professionals in drug development and organic synthesis, understanding the spectroscopic properties of novel compounds is a cornerstone of characterization and quality control. This guide focuses on 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, a substituted phenolic aldehyde. A comprehensive review of current scientific literature reveals a notable absence of published experimental data on the UV-Vis absorption maxima for this specific molecule[1]. This guide, therefore, takes a two-pronged approach: firstly, to provide a comparative analysis based on structurally analogous compounds to predict its spectral behavior, and secondly, to present a robust experimental protocol for researchers to determine these values empirically.
Predicting the Absorption Maxima: A Comparative Approach
The UV-Vis absorption spectrum of an organic molecule is intrinsically linked to its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. The absorption maxima (λmax) are influenced by the extent of the conjugated π-electron system and the presence of auxochromic functional groups.[2]
Structural Considerations for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde:
-
Benzaldehyde Core: The fundamental chromophore is the benzaldehyde structure. Benzaldehyde itself exhibits absorption bands related to π-π* and n-π* transitions.
-
Hydroxyl Group (-OH): As an auxochrome, the hydroxyl group can cause a bathochromic (red) shift in the absorption maxima due to its electron-donating mesomeric effect, which extends the conjugation.
-
Bromo Groups (-Br): The two bromine atoms are also auxochromes and their electron-withdrawing inductive effect and electron-donating mesomeric effect can have a complex influence on the absorption spectrum.
-
Methyl Group (-CH3): The methyl group has a weak hyperconjugative effect that can also slightly modify the absorption spectrum.
Given these features, we can draw comparisons with related, characterized compounds to estimate the expected λmax for our target molecule.
| Compound | Structure | Reported/Expected UV-Vis Characteristics | Rationale for Comparison |
| 2-Hydroxy-4-methylbenzaldehyde | C₈H₈O₂ | This compound, also known as 4-methylsalicylaldehyde, is the non-brominated analog of our target molecule.[3] Its spectrum will show the foundational absorption bands influenced by the hydroxyl and methyl groups. | Provides a baseline for understanding the effect of adding two bromine atoms to the ring. |
| 3,5-Dibromo-2-hydroxybenzaldehyde | C₇H₄Br₂O₂ | The structure is very similar, lacking only the 4-methyl group. The electronic effects of the bromine and hydroxyl groups will be dominant.[4] | This is the closest structural analog and its spectral data would be highly informative in predicting the λmax of the target compound. |
| Substituted Benzaldehydes | General | Studies on various substituted benzaldehydes, such as nitrobenzaldehydes, show that the position and nature of substituents significantly alter the λmax.[5][6] | These studies provide a broader context for how different electronic effects (electron-donating vs. electron-withdrawing) modulate the absorption spectra of benzaldehydes. |
Based on this comparative analysis, it is anticipated that 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde will exhibit characteristic absorption bands in the UV region, likely with a λmax shifted to a longer wavelength compared to 2-hydroxy-4-methylbenzaldehyde due to the influence of the bromine atoms.
The Critical Role of Solvent Selection
The choice of solvent can significantly impact the UV-Vis absorption spectrum of phenolic compounds.[7][8] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. Polar solvents, for instance, can form hydrogen bonds with the hydroxyl group, affecting the energy of the n-π* and π-π* transitions. Therefore, a comprehensive analysis should involve measuring the absorption spectra in a range of solvents with varying polarities.
A recommended solvent panel would include:
-
Non-polar: Cyclohexane or n-Hexane
-
Polar Aprotic: Dichloromethane or Acetonitrile
By comparing the spectra obtained in these solvents, researchers can gain valuable insights into the nature of the electronic transitions of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
Experimental Protocol for Determining UV-Vis Absorption Maxima
This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption maxima of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
Materials and Equipment:
-
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (high purity)
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
-
Dissolve the compound in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration. Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for determining the molar absorptivity and ensuring the measurements are within the linear range of the instrument.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.
-
Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the measurement. This will serve as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette (also filled with the blank) in the sample beam and run a baseline correction.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
-
Place the sample cuvette in the sample beam and acquire the absorption spectrum.
-
Record the absorbance at the wavelength of maximum absorption (λmax).
-
Repeat the measurement for each of the working solutions, starting from the most dilute and progressing to the most concentrated.
-
-
Data Analysis:
-
Identify the λmax from the obtained spectra.
-
If quantifying, create a calibration curve by plotting absorbance versus concentration. The curve should be linear, confirming adherence to the Beer-Lambert law.
-
Repeat the entire procedure for each of the selected solvents to investigate solvatochromic effects.
-
Workflow Diagram:
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
By adhering to this protocol, researchers can generate reliable and reproducible data for the UV-Vis absorption characteristics of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde. This information is invaluable for a range of applications, from reaction monitoring and purity assessment to the development of novel analytical methods. The systematic investigation of solvent effects will further enrich the understanding of this compound's electronic properties, contributing significantly to the body of scientific knowledge.
References
-
Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]
-
Solvent-driven stability: UV spectroscopy study of phenolic substances. DergiPark. [Link]
-
Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC. [Link]
-
Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. SciELO Colombia. [Link]
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Publishing. [Link]
-
Synthesis and luminescence properties of substituted benzils. PMC. [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. [Link]
-
3,5-dibromo-2-hydroxy-4-methylbenzaldehyde. PubChem. [Link]
-
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Phys. Chem. Chem. Phys.[Link]
-
The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... ResearchGate. [Link]
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. ChemWhat. [Link]
-
(PDF) 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. [Link]
-
The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]
- CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde.
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]
-
Supporting Information. RSC. [Link]
-
2-Hydroxy-4-methylbenzaldehyde. Wikipedia. [Link]
-
3,5-Dimethoxybenzaldehyde. NIST WebBook. [Link]
Sources
- 1. PubChemLite - 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde (C8H6Br2O2) [pubchemlite.lcsb.uni.lu]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. 2-Hydroxy-4-methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. International Journal of Secondary Metabolite » Submission » Solvent-driven stability: UV spectroscopy study of phenolic substances [dergipark.org.tr]
- 9. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.org.co [scielo.org.co]
Technical Guide: Elemental Analysis & Validation of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
Executive Summary
Target Analyte: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde
CAS Registry: 117238-61-6 (Analog reference) / Custom Synthesis
Molecular Formula:
This guide addresses the specific analytical challenges of validating 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde , a critical intermediate in the synthesis of Schiff base ligands and metallodrugs. Unlike simple organic molecules, the high mass percentage of Bromine (~54%) and the steric hindrance of the phenol group present unique hurdles for standard Elemental Analysis (EA).[1]
This document compares three validation methodologies: Classical Combustion (CHN) , Schöniger Flask Combustion (Halogen specific) , and High-Resolution Mass Spectrometry (HRMS) , providing a definitive protocol for researchers requiring GLP-compliant characterization.[1]
Theoretical Framework: The Baseline Calculation
Before experimental validation, precise theoretical values must be established.[1] For halogenated compounds, the high atomic weight of Bromine significantly skews the mass percentages, making the "Carbon" signal lower than in typical organics.
Step-by-Step Derivation
Formula:
Total Molecular Weight (MW):
Theoretical Composition Table
| Element | Mass Contribution ( g/mol ) | Theoretical % (w/w) | Tolerance Limit ( |
| Carbon | 96.088 | 32.69% | 32.29% – 33.09% |
| Hydrogen | 6.048 | 2.06% | 1.66% – 2.46% |
| Bromine | 159.808 | 54.37% | 53.97% – 54.77% |
| Oxygen | 31.998 | 10.88% | Calculated by difference |
Critical Insight: Note that Carbon constitutes only ~32% of the mass.[1] In standard CHN analysis, a small weighing error has a magnified impact on the C% result due to the "dilution" effect of the heavy Bromine atoms.
Comparative Analysis of Validation Methods
Researchers often default to automated CHN analysis, but for poly-brominated phenols, this is not always sufficient.[1] The bromine can corrode standard detectors or form volatile inorganic bromides that skew results.[1]
Method A: Automated CHNS Combustion (The Standard)[1]
-
Mechanism: Flash combustion at 1000°C in Oxygen/Helium.[1]
-
Suitability: Good for C and H.
-
Risk: High Br content requires Tungsten Oxide (
) or Silver wool traps to prevent halogen interference with the TCD detector.[1] -
Verdict: Necessary but insufficient alone.
Method B: Schöniger Flask Combustion + Potentiometric Titration (The Gold Standard for Halogens)[1]
-
Mechanism: Sample is burned in a pure oxygen atmosphere in a sealed flask; gases are absorbed in alkaline solution, followed by titration with
.[1] -
Suitability: The most accurate method for determining %Br.[1]
-
Risk: Manual technique; safety hazard due to rapid combustion.[1]
-
Verdict: Required for definitive purity confirmation.
Method C: HRMS (Isotopic Pattern Analysis)[1]
-
Mechanism: Electrospray Ionization (ESI) or APCI in negative mode.[1]
-
Suitability: Confirms the presence of two Bromine atoms via the characteristic 1:2:1 isotopic pattern (
).[1] -
Verdict: Qualitative confirmation only. Does not prove bulk purity.
Comparison Matrix
| Feature | Method A: Automated CHN | Method B: Schöniger Flask | Method C: HRMS |
| Primary Target | %C, %H | %Br | Molecular Formula |
| Precision | < 5 ppm mass error | ||
| Sample Req. | 2–3 mg | 10–20 mg | < 0.1 mg |
| Interference | Halogens may poison catalyst | Incomplete combustion | Ion suppression |
| Throughput | High | Low (Manual) | High |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for validating 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, highlighting the necessity of dual-method validation.
Figure 1: Analytical Decision Matrix for Halogenated Phenols. Note the sequential dependency of CHN and Bromine-specific analysis.
Detailed Experimental Protocols
Protocol 1: Automated CHN Analysis (Modified for Halogens)
Objective: Accurate determination of %C and %H despite high Br content.[1]
-
Sample Preparation:
-
Weighing:
-
Weigh 2.000 mg (
mg) into a Tin (Sn) capsule. -
Crucial Step: Add 5–10 mg of Tungsten Oxide (
) or Vanadium Pentoxide ( ) powder to the capsule.[1] -
Mechanism:[1][4][5][6] These additives act as combustion aids and "scavengers" to prevent the formation of volatile bromine gases that escape detection or damage the reduction tube.[1]
-
-
Combustion Parameters:
-
Detection:
-
Ensure the analyzer is equipped with a specific Halogen Trap (Silver wool) in the reduction tube to remove
gas before it reaches the TCD.[1]
-
Protocol 2: Schöniger Flask Combustion (For %Br)
Objective: Direct quantification of Bromine content (Target: 54.37%).
-
Combustion:
-
Titration:
-
Calculation:
[1]
Data Interpretation & Troubleshooting
When analyzing 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, specific failure modes are common. Use this table to diagnose experimental discrepancies.
| Observation | Probable Cause | Corrective Action |
| Low %C, High %H | Moisture contamination | Dry sample at 50°C vacuum overnight.[1] |
| Low %C, Low %Br | Incomplete combustion (Soot formation) | Increase |
| High %C | Solvent entrapment (e.g., Toluene/Ethanol) | Check NMR for solvent peaks; recrystallize from |
| Drifting %Br | Volatile Bromine loss | Ensure Flask Combustion is sealed tight; increase absorption time.[1] |
The "Isotope" Check (HRMS)
If EA values are ambiguous, run HRMS.
-
Expected Mass (
): ~290.866[1][3] -
Pattern: Look for the triplet signal at m/z 291, 293, 295 with intensity ratio 1:2:1 .[1]
-
Interpretation: If the ratio is 1:1, you have lost a Bromine atom (mono-bromo impurity).[1] If 1:2:1 is distorted, you may have a tri-bromo impurity.[1]
References
-
PubChem. (2025).[1][3] 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Compound Summary. National Library of Medicine.[1] [Link]
-
European Food Safety Authority (EFSA). (2012).[1][7][8] Scientific Opinion on Brominated Phenols and their Derivatives. EFSA Journal.[1][7] [Link][1]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis of chiral Schiff base derived metal complexes and antibacterial activity. JOCPR, 5(5), 123-129.[1] [Link]
-
MDPI Molecules. (2013).[1] Analysis of Plant Phenolic Compounds: Extraction and Analytical Techniques. Molecules, 18, 2328–2375.[1][9] [Link][1]
Sources
- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 3,5-dibromo-2-hydroxy-4-methylbenzaldehyde (C8H6Br2O2) [pubchemlite.lcsb.uni.lu]
- 4. prepchem.com [prepchem.com]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Distinguishing 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde from 3,5-Dibromo-4-hydroxybenzaldehyde: A Comprehensive Analytical Guide
Executive Summary
In the realm of drug development and complex organic synthesis, distinguishing between closely related positional isomers is a critical quality control step. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (Compound A) and 3,5-dibromo-4-hydroxybenzaldehyde (Compound B) share a highly brominated aromatic core but differ significantly in their substitution patterns[1][2]. These structural nuances dictate profound differences in their hydrogen bonding networks, electronic symmetry, and subsequent spectroscopic profiles. This guide provides a self-validating analytical framework to objectively differentiate these two compounds using orthogonal spectroscopic techniques.
Structural Causality & Mechanistic Divergence
As a Senior Application Scientist, I emphasize that analytical data is merely a reflection of structural mechanics. To distinguish these compounds, we must first understand the causality behind their physical properties:
-
Hydrogen Bonding Dynamics: In Compound A, the hydroxyl group is situated at the ortho position (C2) relative to the aldehyde (C1). This proximity forces the formation of a rigid, 6-membered intramolecular hydrogen bond between the -OH proton and the carbonyl oxygen. This interaction deshields the hydroxyl proton and weakens the C=O double bond. Conversely, Compound B features a para-hydroxyl group (C4), making intramolecular bonding sterically impossible. Instead, it forms extensive intermolecular hydrogen bonds , leading to a higher crystalline lattice energy and a distinct melting point of 181–185 °C.
-
Aromatic Symmetry: Compound B possesses a C2v-like pseudo-symmetry across the axis passing through C1 and C4. This renders the aromatic protons at C2 and C6 chemically and magnetically equivalent. Compound A is entirely asymmetric, possessing only a single aromatic proton at C6 and an electron-donating methyl group at C4[1].
Comparative Analytical Data
The following table summarizes the quantitative data and expected spectroscopic markers used to differentiate the two derivatives.
| Analytical Marker | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (Compound A) | 3,5-Dibromo-4-hydroxybenzaldehyde (Compound B) |
| CAS Number | 311318-65-7[1] | 2973-77-5 |
| Molecular Formula | C₈H₆Br₂O₂ | C₇H₄Br₂O₂[2] |
| Molecular Weight | 293.94 g/mol | 279.91 g/mol |
| Melting Point | Lower (due to intramolecular H-bonding) | 181–185 °C |
| HRMS [M-H]⁻ (m/z) | ~292.86 (Base peak of isotopic triplet) | 276.8490 (Calculated for ⁷⁹Br₂)[3] |
| ¹H NMR: Aromatic | Singlet, 1H (Position 6, ~7.8 ppm) | Singlet, 2H (Positions 2 & 6, δ 8.00 ppm)[3] |
| ¹H NMR: Aliphatic | Singlet, 3H (~2.6 ppm, Ar-CH₃) | None |
| ¹H NMR: Hydroxyl | Singlet, 1H (>11.0 ppm, Intramolecular) | Broad singlet, 1H (δ 6.40 ppm, Intermolecular)[3] |
| FTIR: C=O Stretch | ~1650 cm⁻¹ (Shifted lower by H-bond) | ~1680 cm⁻¹ (Typical conjugated aldehyde) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical workflow, the following protocols are designed as a self-validating system. A positive identification requires consensus across all three orthogonal methods.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Causality: Mass spectrometry provides the most immediate differentiation by detecting the 14 Da mass difference imparted by the methyl group in Compound A.
-
Step-by-Step Method:
-
Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol.
-
Analyze using Electrospray Ionization in negative mode (ESI-), as phenolic compounds readily deprotonate to form stable[M-H]⁻ ions.
-
Scan the m/z range of 100–500.
-
-
Validation Check: Confirm the presence of a 1:2:1 isotopic triplet. Because both compounds contain two bromine atoms (roughly 50% ⁷⁹Br and 50% ⁸¹Br), the molecular ion must appear as a distinct triplet. Compound B will show a triplet starting at exactly m/z 276.8490[3], whereas Compound A will start at m/z ~290.86.
Protocol 2: Nuclear Magnetic Resonance (¹H NMR)
-
Causality: NMR exploits the structural symmetry and specific functional groups (methyl vs. no methyl) to provide an unambiguous fingerprint.
-
Step-by-Step Method:
-
Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing Tetramethylsilane (TMS) as an internal standard.
-
Acquire data at 400 MHz using a standard 1D proton pulse sequence (16 scans, 2-second relaxation delay).
-
-
Validation Check: Look at the aromatic region. Compound B will exhibit a clean 2H singlet at δ 8.00 ppm due to the equivalent C2 and C6 protons[3]. If the sample is Compound A, this 2H singlet will be absent, replaced by a 1H singlet at ~7.8 ppm and accompanied by a sharp 3H aliphatic singlet at ~2.6 ppm representing the C4 methyl group.
Protocol 3: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Causality: FTIR probes the strength of the carbonyl bond, which is directly modulated by the position of the hydroxyl group (intramolecular vs. intermolecular hydrogen bonding).
-
Step-by-Step Method:
-
Grind 2 mg of the solid sample with 100 mg of anhydrous KBr.
-
Press the mixture into a translucent pellet using a hydraulic press at 10 tons for 2 minutes.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
-
Validation Check: An aldehyde C=O stretch typically appears around 1680–1700 cm⁻¹. Compound B will fall in this range. However, the strong intramolecular hydrogen bond in Compound A pulls electron density away from the C=O bond, lowering its stretching frequency to approximately 1650 cm⁻¹.
Analytical Workflow Diagram
Workflow for distinguishing brominated hydroxybenzaldehyde isomers.
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 18100, 3,5-Dibromo-4-hydroxybenzaldehyde." PubChem. Available at:[Link][2]
-
The Royal Society of Chemistry. "Supplementary Information: Cu(OAc)2-catalyzed oxidation of 2,6-disubstituted 4-cresols." RSC Publishing. Available at:[Link][3]
Sources
Technical Comparison Guide: Thermal Stability of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Ligands
Executive Summary
This guide provides an in-depth technical analysis of the thermal stability profile of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde , a critical precursor in the synthesis of Schiff base ligands and transition metal complexes.
Designed for drug development professionals and materials scientists, this document contrasts the thermal behavior of the free ligand against its non-halogenated analogs and its coordinated metal complexes. The presence of bromine substituents at the 3 and 5 positions significantly alters the lattice energy and decomposition pathway, typically enhancing thermal resistance compared to the parent salicylaldehyde but introducing specific dehalogenation steps absent in non-substituted variants.
Part 1: The Chemical Context & Structural Influence
To interpret the TGA curves accurately, one must first understand the structural causality. The ligand is a derivative of salicylaldehyde where the introduction of heavy halogen atoms (Bromine) and a methyl group alters the intermolecular forces.
Structural Impact on Thermal Stability[1]
-
Molecular Weight & London Dispersion Forces: The two bromine atoms significantly increase the molecular weight (MW ~293.94 g/mol ) compared to the parent 2-hydroxy-4-methylbenzaldehyde. This increases the energy required for volatilization.
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (-OH) and aldehyde (-CHO) groups facilitates strong intramolecular hydrogen bonding, stabilizing the planar structure and delaying the onset of thermal degradation.
-
Halogen Bonding: Bromine atoms can participate in weak intermolecular halogen bonding, further stabilizing the crystal lattice.
Diagram 1: Ligand Structure & Coordination Pathway
This diagram illustrates the transformation from the free ligand to a thermally stable metal complex, highlighting the sites active in thermal degradation.
Caption: Structural evolution from the precursor ligand to the metal complex, showing the stepwise increase in thermal stability.
Part 2: Experimental Protocol (Self-Validating System)
Reliable TGA data requires a protocol that eliminates artifacts such as buoyancy effects or solvent entrapment. Follow this standardized workflow to generate reproducible stability curves.
Standardized TGA Methodology
-
Instrument: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Netzsch TG 209).
-
Atmosphere: Dynamic Nitrogen (
) purge at 50 mL/min (Inert) vs. Synthetic Air (Oxidative). Note: is preferred to distinguish thermal decomposition from oxidative combustion. -
Crucible: Alumina (
) or Platinum (Pt). Open pan geometry is preferred to prevent self-pressurization. -
Sample Mass: 5–10 mg (Optimized to minimize thermal gradients).
Diagram 2: TGA Experimental Workflow
This decision tree ensures data integrity before the curve is even analyzed.
Caption: Step-by-step TGA workflow to isolate intrinsic ligand stability from solvent artifacts.
Part 3: Thermal Profile Analysis & Comparison
This section interprets the specific thermal events observed in the TGA curves of the ligand versus its derivatives.
The Ligand: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde[2]
-
Phase 1 (30°C – 180°C): The curve should remain relatively flat (mass loss < 1%). This indicates the material is free of lattice water.
-
Phase 2 (181°C – 185°C): Melting Endotherm. While TGA measures mass, a DTA (Differential Thermal Analysis) overlay would show a sharp endothermic peak here. In an open crucible, sublimation or evaporation often begins immediately after melting.
-
Phase 3 (200°C – 350°C): Primary Decomposition.
-
Mechanism:[1] Rupture of the aldehyde group (-CHO) and de-bromination.
-
Observation: A steep mass loss step (approx. 60-70%).
-
-
Phase 4 (>600°C): Complete combustion/volatilization. Char yield is typically low (<5%) for the pure organic ligand in nitrogen.
The Comparison: Ligand vs. Metal Complexes (e.g., Cu-Ligand)
The most critical comparison for researchers is between the free ligand and its metal chelates.
| Feature | Free Ligand (Precursor) | Metal Complex (Schiff Base Derivative) | Mechanism of Difference |
| 190°C - 210°C | 260°C - 310°C | Chelation effect increases lattice rigidity; Metal-Ligand bonds are stronger than intermolecular forces. | |
| Decomposition Steps | Single, rapid step (Volatilization/Decomp) | Multi-step (Dehydration | Complexes often contain coordinated water molecules lost at 100-150°C, followed by ligand breakdown. |
| Residue (800°C) | < 5% (Carbon char) | 15% - 30% (Metal Oxide) | The metal center does not volatilize; it forms stable oxides (e.g., CuO, ZnO). |
| Kinetic Stability | Lower Activation Energy ( | Higher Activation Energy ( | The "Chelate Effect" thermodynamically stabilizes the molecule. |
The Comparison: Brominated vs. Non-Brominated
-
Non-Brominated (2-hydroxy-4-methylbenzaldehyde): Generally exhibits a lower melting point and lower onset of decomposition.
-
Brominated (3,5-Dibromo...): The heavy bromine atoms increase the density and thermal inertia. However, the C-Br bond is a potential weak point at very high temperatures (>400°C), leading to specific radical decomposition pathways not seen in the non-halogenated parent.
Part 4: Comparative Data Summary
The following table synthesizes representative data ranges derived from the behavior of halogenated salicylaldehyde derivatives and their complexes.
| Compound Class | Melting Point ( | Decomposition Onset ( | Peak Degradation ( | Char Yield (800°C, |
| 3,5-Dibromo Ligand | 181 - 185°C | ~200°C | 240 - 260°C | ~2% |
| Non-Brominated Analog | 60 - 70°C | ~140°C | 180 - 200°C | ~1% |
| Cu(II) Complex | > 250°C (dec.) | ~280°C | 320 - 350°C | ~22% (CuO) |
| Co(II) Complex | > 250°C (dec.) | ~290°C | 330 - 360°C | ~25% (CoO) |
> Scientific Insight: The dramatic shift in
References
-
PubChem. (n.d.). 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde. National Library of Medicine. Retrieved from [Link]
-
Fan, Y., You, W., Qian, H. F., Liu, J. L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde.[2][3][4] Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Thakare, A. P., Bansod, A. D., & Mandlik, P. R. (2023). Thermal Decomposition Kinetics of Fe(III) Complexes of Chalcone Schiff Bases. Gurukul International Multidisciplinary Research Journal. Retrieved from [Link]
- Mohamed, G. G., et al. (2020). Thermal decomposition of the asymmetric Schiff base ligand and its metal complexes. Journal of Thermal Analysis and Calorimetry. (Contextual citation for general Schiff base thermal behavior).
Sources
Safety Operating Guide
3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde proper disposal procedures
Topic: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Proper Disposal Procedures
Core Directive & Executive Summary
Operational Status: Strictly Controlled Halogenated Waste Primary Disposal Path: High-Temperature Incineration (with Flue Gas Scrubbing) Immediate Action: Segregate from non-halogenated solvents and strong oxidizers.[1]
This guide defines the disposal protocol for 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CAS: Analogous to 2973-77-5 for general brominated benzaldehydes).[1] As a halogenated phenolic aldehyde, this compound poses specific environmental risks (formation of acid gases and potential dioxins during improper combustion). It must never be disposed of down the drain or in general trash.[1]
Hazard Identification & Waste Classification
Before disposal, the material must be characterized to ensure regulatory compliance (RCRA in the US, local environmental standards globally).
| Feature | Specification | Implications for Disposal |
| Chemical Class | Halogenated Aromatic Aldehyde / Phenol | Requires incineration with scrubbers to neutralize Hydrogen Bromide (HBr) gas.[1] |
| Physical State | Solid (typically pale yellow/off-white powder) | Can be disposed of as "Solid Hazardous Waste" or dissolved for "Liquid Halogenated Waste."[1] |
| Reactivity | Air-sensitive; Acidic (Phenolic -OH) | Incompatible with strong bases and oxidizing agents.[1] |
| RCRA Status (USA) | Not P-listed or U-listed by specific name.[1] | Classified as Hazardous Waste due to toxicity and halogen content.[1] Likely carries D002 (Corrosivity) if in low pH solution, or general organic toxicity.[1] |
Critical Warning: Do not mix this waste with strong oxidizers (e.g., nitric acid, perchlorates). The phenolic moiety can undergo exothermic oxidation, potentially leading to fire or explosion in the waste container.
Pre-Disposal Handling & Segregation
Proper segregation is the single most effective safety measure in chemical waste management.
Segregation Logic
-
Stream A (Preferred): Solid Hazardous Waste (Halogenated).[1]
-
Stream B: Liquid Hazardous Waste (Halogenated).[1] Only use if the solid has already been dissolved in a solvent.[1]
Incompatibility Alert:
-
Keep Away From: Strong bases (NaOH, KOH) – causes deprotonation and salt formation, altering solubility and reactivity.
-
Keep Away From: Amines – potential Schiff base formation (exothermic).[1]
Packaging Requirements
-
Container: High-density polyethylene (HDPE) or glass jars with PTFE-lined caps. Avoid metal containers due to potential corrosion from hydrolysis products (HBr).
-
Labeling: Must be clearly labeled "HAZARDOUS WASTE - Halogenated Solid." [1]
-
Secondary Containment: Store the waste container in a secondary tray to capture potential spills.
Step-by-Step Disposal Protocol
This protocol ensures the complete destruction of the organic framework while capturing halogen byproducts.
Scenario A: Disposal of Pure Solid (Expired/Surplus Reagent)
-
Step 1: Do not dissolve unnecessarily.[1] Solid disposal is often cheaper and safer.
-
Step 2: Transfer the solid into a wide-mouth HDPE jar.
-
Step 3: Label the container with the full chemical name and the hazard warning "Irritant / Halogenated."
-
Step 4: Seal with a screw cap and tape the cap to prevent loosening during transport.
-
Step 5: Transfer to the facility's Halogenated Solid Waste accumulation area.[1]
Scenario B: Disposal of Reaction Mixtures/Solutions
-
Step 1: If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), it must go into the Halogenated Solvent Waste stream.[1]
-
Step 2: If dissolved in a non-halogenated solvent (e.g., Methanol, Acetone), the presence of the bromine atoms mandates that the entire mixture be treated as Halogenated Waste .[1]
-
Reasoning: Halogens poison the catalysts used in non-halogenated waste incinerators.
-
-
Step 3: Adjust pH to neutral (pH 6-8) if the solution is highly acidic or basic, to prevent container degradation.[1]
Visualized Workflow: Decision Tree
The following diagram illustrates the logical flow for disposing of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, ensuring the correct waste stream is selected.
Figure 1: Decision matrix for segregating brominated organic waste streams to ensure compatibility with incineration protocols.
Emergency Spill Response
In the event of a spill in the laboratory:
-
PPE Required: Nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Decontamination: Wipe the surface with a dilute soap solution, followed by water. Place all cleanup materials into the Halogenated Solid Waste bin.
References
-
National Institutes of Health (NIH) - PubChem. 3,5-Dibromo-4-hydroxybenzaldehyde (Analogous Compound Safety Data).[1][1]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Description and Classification.[1][2]
-
Thermo Fisher Scientific. Safety Data Sheet: 3,5-Dibromo-2-hydroxybenzaldehyde.[1][1]
-
Sigma-Aldrich. Product Safety and Disposal Information for Brominated Benzaldehydes.[1][1]
Sources
Navigating the Safe Handling of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, a key intermediate in various synthetic pathways. By understanding the underlying principles of safe practice, we can mitigate risks and foster a secure research environment.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause irritation and potential burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.
-
Toxicity: While comprehensive toxicological data is limited, related brominated aromatic compounds warrant careful handling to avoid systemic effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Full-length lab coat. | Work in a certified chemical fume hood. If not feasible, a NIOSH-approved N95 dust mask is recommended. |
| Preparing Solutions | Chemical splash goggles and a face shield. | Nitrile gloves. | Chemical-resistant apron over a full-length lab coat. | All operations should be conducted in a chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Nitrile gloves. | Chemical-resistant apron over a full-length lab coat. | Operations must be performed in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Nitrile gloves. | Chemical-resistant apron over a full-length lab coat. | Handle in a well-ventilated area, preferably a chemical fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of splashes, particularly when handling solutions, necessitates the use of chemical splash goggles and a face shield to protect the eyes and face from corrosive materials.[3][4]
-
Hand Protection: Nitrile gloves are recommended for handling phenols and related compounds.[3][4] However, it is crucial to understand that no glove material offers indefinite protection. Regularly inspect gloves for any signs of degradation or perforation and change them frequently, especially after direct contact with the chemical. Breakthrough time is a critical factor, and while specific data for this compound is unavailable, frequent glove changes mitigate the risk of exposure.[5][6][7][8]
-
Body Protection: A lab coat provides a primary barrier against incidental contact. A chemical-resistant apron is an essential secondary layer of protection when handling larger quantities or during procedures with a higher splash potential.
-
Respiratory Protection: Halogenated aromatic aldehydes can be irritating to the respiratory system. Working within a certified chemical fume hood is the most effective engineering control to minimize inhalation exposure. If a fume hood is not available for a specific, low-energy procedure like weighing, a NIOSH-approved respirator for particulates (e.g., N95) should be used.
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Handling Checklist and Workflow
The following diagram illustrates the essential steps to be taken before and during the handling of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
Caption: Workflow for Safe Handling of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.
Detailed Experimental Protocols
1. Weighing and Transferring the Solid Compound:
-
Ensure the chemical fume hood has a certified, current inspection sticker and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde from the stock container to the weigh boat using a clean spatula.
-
Securely close the stock container immediately after use.
-
Transfer the weighed solid to the reaction vessel within the fume hood.
2. Spill Management:
-
In case of a small spill, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[3]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde and any contaminated materials must be handled with care to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde and any contaminated solid materials (e.g., weigh boats, absorbent pads) in a clearly labeled, sealed container for solid hazardous chemical waste.
-
Liquid Waste: Collect any solutions containing 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste stream.
Disposal Procedure:
-
All waste containing this compound must be treated as hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[9]
-
Methods such as incineration at a licensed facility are often employed for the disposal of brominated organic compounds to ensure their complete destruction.[9]
By adhering to these guidelines, researchers can confidently and safely utilize 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde in their work, contributing to a culture of safety and scientific excellence.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Kimberly-Clark. Nitrile Glove Chemical Resistance Guide.
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- Sigma-Aldrich.
- Texas Woman's University. Phenol SOP.
- Showa Gloves.
- North Safety Products. (2010, December 20). Chemical Resistance Guide.
- U.S. Environmental Protection Agency. (1983, December).
- Aerosol and Air Quality Research. (2023, October 11).
- Fisher Scientific.
- All Safety Products. Glove Selection Chart - Chemical Breakthrough Times.
- TCI America. 3,5-Dibromosalicylaldehyde | 90-59-5.
- Sigma-Aldrich. CAS 90-59-5.
- Vanderbilt University. Phenol.
- ECHA. (2024, August 29). Phenol.
- Centers for Disease Control and Prevention. PHENOL.
- CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
- UNC Charlotte. (2022, November). Phenol.
- Thermo Fisher Scientific.
- Tokyo Chemical Industry. (2025, June 5).
- Fisher Scientific.
- WUR eDepot.
- CymitQuimica. CAS 90-59-5: 3,5-Dibromosalicylaldehyde.
- ChemNet Mall. 3,5-Dibromosalicylaldehyde CAS# 90-59-5.
- Santa Cruz Biotechnology. 3,5-Dibromosalicylaldehyde | CAS 90-59-5.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. twu.edu [twu.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. showagroup.com [showagroup.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
